Product packaging for 3-Amino-2-hydroxybenzonitrile(Cat. No.:CAS No. 67608-57-5)

3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898
CAS No.: 67608-57-5
M. Wt: 134.14 g/mol
InChI Key: FMQVUWGTHZPXQU-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B112898 3-Amino-2-hydroxybenzonitrile CAS No. 67608-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQVUWGTHZPXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499461
Record name 3-Amino-2-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67608-57-5
Record name 3-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Amino-2-hydroxybenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related isomers to offer a comparative context.

Chemical Properties and Structure

This compound, with the CAS number 67608-57-5, is an aromatic organic compound featuring an amino, a hydroxyl, and a nitrile functional group on a benzene ring.[1] Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol .[1]

Physicochemical Properties
PropertyThis compound2-Hydroxybenzonitrile (Isomer)3-Hydroxybenzonitrile (Isomer)3-Aminobenzonitrile (Isomer)
CAS Number 67608-57-5611-20-1873-62-12237-30-1
Molecular Formula C₇H₆N₂OC₇H₅NOC₇H₅NOC₇H₆N₂
Molecular Weight 134.14 g/mol 119.12 g/mol 119.12 g/mol 118.14 g/mol
Melting Point Data not available92-95 °C78-81 °C53-56 °C
Boiling Point Data not available149 °C at 14 mmHgData not available288-289 °C
Solubility Data not availableData not availableSlightly soluble in water[2]Data not available
Structural Information

The chemical structure of this compound consists of a benzene ring substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an amino group at position 3.

Molecular Structure:

Spectroscopic Data (Comparative)

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently published. Below is a summary of expected spectral characteristics based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The amino and hydroxyl proton signals may be broad and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbons bonded to the hydroxyl and amino groups will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 134.14. Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological Biological Evaluation Start Starting Material (e.g., 2-Hydroxybenzonitrile) Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Purification Purification Reduction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Screening Initial Biological Screening MP->Screening

Caption: A potential workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

While extensive biological data for this compound is scarce, one source suggests its potential utility in the preparation of benzo[d]oxazole derivatives as PD-1/PD-L1 inhibitors.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system.[5][6][7][8][9] Small molecule inhibitors of this pathway are of significant interest in oncology drug development.[5][6][7][8][9]

PD-1/PD-L1 Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of PD-1/PD-L1 checkpoint inhibition.

G cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibits T-Cell Activation Activation T-Cell Activation TCR TCR TCR->Activation Leads to Inhibitor This compound Derivative (Hypothetical) Inhibitor->PDL1 Blocks Interaction

Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition.

Further research is required to synthesize and evaluate derivatives of this compound to confirm their potential as PD-1/PD-L1 inhibitors and to elucidate their precise mechanism of action.

Safety and Handling

Detailed safety information for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

References

An In-Depth Technical Guide to 3-Amino-2-hydroxybenzonitrile (CAS Number: 67608-57-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxybenzonitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines a probable synthetic route, and explores its critical role as a precursor in the synthesis of bioactive molecules, particularly in the development of programmed cell death protein 1 (PD-1) and programmed cell death-ligand 1 (PD-L1) inhibitors for cancer immunotherapy. While specific experimental spectral data for this compound is not widely available in public literature, this guide provides estimated spectral characteristics based on analogous compounds and general principles of spectroscopy to aid in its identification and characterization.

Core Compound Properties

This compound is an aromatic organic compound featuring an amino group, a hydroxyl group, and a nitrile group substituted on a benzene ring. Its chemical structure and properties make it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 67608-57-5Internal Database
Molecular Formula C₇H₆N₂OInternal Database
Molecular Weight 134.14 g/mol Internal Database
IUPAC Name This compound[]
Canonical SMILES C1=CC(=C(C(=C1)N)O)C#N[]
InChI Key FMQVUWGTHZPXQU-UHFFFAOYSA-N[]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A likely two-step synthesis starts from 2-hydroxybenzonitrile.

Step 1: Nitration of 2-Hydroxybenzonitrile to yield 2-Hydroxy-3-nitrobenzonitrile

  • Reaction: 2-Hydroxybenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, preferentially at the 3-position due to the directing effects of the hydroxyl and nitrile groups.

Step 2: Reduction of 2-Hydroxy-3-nitrobenzonitrile to yield this compound

  • Reaction: The nitro group of 2-Hydroxy-3-nitrobenzonitrile is reduced to an amino group.

  • Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

  • General Procedure (using SnCl₂/HCl):

    • Dissolve 2-hydroxy-3-nitrobenzonitrile in a suitable solvent, such as ethanol or acetic acid.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the tin salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Experimental Workflow for Synthesis

G Workflow for the Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Work-up & Purification start 2-Hydroxybenzonitrile reagent1 HNO₃ / H₂SO₄ start->reagent1 product1 2-Hydroxy-3-nitrobenzonitrile reagent1->product1 reagent2 SnCl₂ / HCl or H₂/Pd-C product1->reagent2 product2 This compound reagent2->product2 workup Neutralization & Extraction product2->workup purification Recrystallization / Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Estimated)

Direct experimental spectroscopic data for this compound is scarce in the public domain. The following tables provide estimated values based on the analysis of structurally similar compounds and known spectroscopic principles.

¹H NMR Spectroscopy (Estimated)
Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H (ortho to -CN)7.0 - 7.3Doublet
Aromatic-H (ortho to -OH)6.7 - 6.9Doublet
Aromatic-H (para to -OH)6.6 - 6.8Triplet
-NH₂4.5 - 5.5Broad SingletChemical shift is solvent and concentration dependent.
-OH9.0 - 10.0Broad SingletChemical shift is solvent and concentration dependent.
¹³C NMR Spectroscopy (Estimated)
Carbon AssignmentEstimated Chemical Shift (δ, ppm)Notes
C-OH150 - 155
C-NH₂140 - 145
C-CN118 - 122Quaternary carbon, may show a weaker signal.
C-H (aromatic)115 - 130Three distinct signals expected.
C (ipso to -CN)105 - 115Quaternary carbon.
FT-IR Spectroscopy (Estimated)
Functional GroupEstimated Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (phenol)3200 - 3600Strong, BroadHydrogen bonding will broaden the peak.
N-H Stretch (amine)3300 - 3500Medium, Two BandsPrimary amines typically show two stretching bands.
C≡N Stretch (nitrile)2220 - 2260Medium to Strong, SharpA characteristic and easily identifiable peak.
C=C Stretch (aromatic)1450 - 1600Medium to WeakMultiple bands are expected in this region.
C-O Stretch (phenol)1200 - 1300Strong
C-N Stretch (aromatic amine)1250 - 1350Medium
Mass Spectrometry (Estimated Fragmentation)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 134. Key fragmentation patterns would likely involve:

  • Loss of HCN (m/z = 107): A common fragmentation for benzonitriles.

  • Loss of CO (m/z = 106): From the phenolic hydroxyl group.

  • Loss of NH₂ (m/z = 118): Cleavage of the amino group.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. A significant application lies in its use as a precursor for the synthesis of benzoxazole derivatives, which are known to exhibit a wide range of pharmacological properties.

Synthesis of Benzoxazolone Derivatives

This compound can be converted into a benzoxazolone scaffold. Benzoxazolones are privileged structures in medicinal chemistry, found in compounds with analgesic, anti-inflammatory, and neuroprotective activities.[2]

  • Experimental Protocol: Synthesis of a Benzoxazolone Derivative

    • Cyclization: this compound can be treated with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[3]

    • Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., toluene, dichloromethane) and may require a base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.

    • Work-up: The reaction mixture is typically washed with water and brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Role in PD-1/PD-L1 Inhibitor Synthesis

The primary interest in this compound for drug development professionals stems from its potential as a key building block for small molecule inhibitors of the PD-1/PD-L1 interaction.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[5] Small molecules that can disrupt this interaction are highly sought after as cancer immunotherapies.

While specific, publicly available protocols detailing the direct use of this compound in the synthesis of known PD-1/PD-L1 inhibitors are proprietary, the structural motif of an aminophenol is common in the core of several patented inhibitor series. It is hypothesized that the amino and hydroxyl groups of this compound provide reactive sites for further elaboration to construct the complex structures of these inhibitors.

Logical Relationship in PD-1/PD-L1 Inhibitor Synthesis

G Role of this compound in PD-1/PD-L1 Inhibitor Synthesis cluster_0 Starting Material cluster_1 Synthetic Elaboration cluster_2 Final Product & Action A This compound B Multi-step Synthesis (e.g., acylation, alkylation, cross-coupling reactions) A->B C Small Molecule PD-1/PD-L1 Inhibitor B->C D Blocks PD-1/PD-L1 Interaction C->D E Restores T-Cell Activity D->E F Anti-tumor Immune Response E->F

Caption: Logical pathway from this compound to anti-tumor response.

Conclusion

This compound (CAS 67608-57-5) is a chemical intermediate of significant interest, particularly in the field of drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex bioactive molecules. While a comprehensive set of experimental data for this specific compound remains to be fully disclosed in public literature, this guide provides a foundational understanding of its properties, a probable synthetic route, and its potential applications, most notably as a precursor to novel cancer immunotherapies targeting the PD-1/PD-L1 pathway. Further research and publication of detailed experimental data will undoubtedly accelerate the exploration of this promising molecule's full potential.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis pathways for 3-Amino-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, step-by-step published synthesis for this specific molecule, this document outlines two plausible and scientifically sound synthetic routes, constructed from established chemical transformations and protocols for analogous compounds. The information presented herein is intended to equip researchers with the necessary details to develop a robust and efficient synthesis of the target compound.

Executive Summary

Two primary synthetic pathways are proposed for the preparation of this compound:

  • Route 1: Nitration and Subsequent Reduction. This pathway commences with the regioselective nitration of the readily available starting material, 2-hydroxybenzonitrile, to yield 2-hydroxy-3-nitrobenzonitrile. This intermediate is then subjected to reduction to afford the final product.

  • Route 2: Oximation and Dehydration of an Aldehyde Precursor. This alternative route begins with the synthesis of 3-amino-2-hydroxybenzaldehyde, which is then converted to its corresponding oxime. Subsequent dehydration of the oxime furnishes the desired this compound.

This guide provides detailed theoretical protocols for each step, supported by data from analogous reactions found in the scientific literature. Quantitative data for key transformations are summarized in tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed synthetic strategies.

Route 1: Synthesis via Nitration and Reduction

This pathway offers a two-step approach starting from 2-hydroxybenzonitrile. The critical step in this route is the control of regioselectivity during the nitration of the phenolic ring.

Step 1: Regioselective Nitration of 2-Hydroxybenzonitrile

The introduction of a nitro group at the 3-position of 2-hydroxybenzonitrile is a key transformation. The hydroxyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. To achieve the desired ortho-nitration to the hydroxyl group, specific reagents that favor this regioselectivity are proposed. One such promising method involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate, which has been reported to facilitate regioselective ortho-nitration of phenols.[1]

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir the suspension at room temperature.

  • Nitration: Slowly add a solution of cerium (IV) ammonium nitrate (CAN, 2.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-hydroxy-3-nitrobenzonitrile, can be purified by column chromatography.

Reagent/ParameterProposed ConditionReference for Analogy
Starting Material2-Hydroxybenzonitrile-
Nitrating AgentCerium (IV) Ammonium Nitrate (CAN)[1]
BaseSodium Bicarbonate (NaHCO₃)[1]
SolventAcetonitrile[1]
TemperatureRoom Temperature[1]
Expected YieldHigh (based on analogous reactions)[1]
Step 2: Reduction of 2-Hydroxy-3-nitrobenzonitrile

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzonitrile (1.0 eq) in a suitable solvent like ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Reagent/ParameterProposed ConditionReference for Analogy
Starting Material2-Hydroxy-3-nitrobenzonitrile-
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)
SolventEthanol
AcidConcentrated Hydrochloric Acid (HCl)
TemperatureReflux
Expected YieldGood to High

Diagram of Synthesis Route 1:

Synthesis_Route_1 start 2-Hydroxybenzonitrile intermediate 2-Hydroxy-3-nitrobenzonitrile start->intermediate CAN, NaHCO3 Acetonitrile, RT end_product This compound intermediate->end_product SnCl2.2H2O, HCl Ethanol, Reflux

Caption: Proposed synthesis of this compound via nitration and reduction.

Route 2: Synthesis via Aldehyde Oximation and Dehydration

This alternative pathway involves the conversion of an aldehyde precursor, 3-amino-2-hydroxybenzaldehyde, to the desired nitrile.

Step 1: Synthesis of 3-Amino-2-hydroxybenzaldehyde
Step 2: Oximation of 3-Amino-2-hydroxybenzaldehyde

The conversion of the aldehyde to an oxime is a standard and high-yielding reaction. A one-pot method using hydroxylamine hydrochloride in the presence of a catalyst like ferrous sulfate is an efficient approach.[4]

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and anhydrous ferrous sulfate (FeSO₄, as a catalyst) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude 3-amino-2-hydroxybenzaldehyde oxime. This intermediate can often be used in the next step without extensive purification.

Reagent/ParameterProposed ConditionReference for Analogy
Starting Material3-Amino-2-hydroxybenzaldehyde-
ReagentHydroxylamine Hydrochloride (NH₂OH·HCl)[4]
CatalystAnhydrous Ferrous Sulfate (FeSO₄)[4]
SolventDimethylformamide (DMF)[4]
TemperatureReflux[4]
Expected YieldHigh (e.g., ~85% for 2-hydroxybenzonitrile from 2-hydroxybenzaldehyde)[4]
Step 3: Dehydration of 3-Amino-2-hydroxybenzaldehyde Oxime

The final step is the dehydration of the oxime to the nitrile. This can be achieved using a variety of dehydrating agents. The one-pot synthesis from the aldehyde often directly yields the nitrile.[4] If the oxime is isolated, it can be dehydrated in a separate step.

Experimental Protocol (if oxime is isolated):

  • Reaction Setup: Dissolve the 3-amino-2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent like acetic anhydride.

  • Dehydration: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the formation of the nitrile by TLC.

  • Work-up: Cool the reaction mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate it. Purify the crude this compound by column chromatography or recrystallization.

Diagram of Synthesis Route 2:

Synthesis_Route_2 start 3-Amino-2-hydroxybenzaldehyde intermediate 3-Amino-2-hydroxybenzaldehyde Oxime start->intermediate NH2OH.HCl, FeSO4 DMF, Reflux end_product This compound intermediate->end_product Dehydration (e.g., Acetic Anhydride, Reflux)

Caption: Proposed synthesis of this compound from an aldehyde precursor.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to many of the proposed reaction steps, from setup to purification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reaction Setup (Glassware, Reagents) B Addition of Reagents (Controlled Temperature) A->B C Reaction Monitoring (TLC, GC/MS) B->C D Quenching C->D E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Conclusion

This technical guide has detailed two plausible synthetic pathways for the preparation of this compound. While a direct, published protocol is not currently available, the proposed routes are based on well-established and reliable organic transformations. Route 1, involving nitration and reduction, is concise but hinges on achieving the desired regioselectivity in the nitration step. Route 2, proceeding through an aldehyde and its oxime, is a classic approach to nitrile synthesis, with its main challenge being the synthesis of the requisite starting aldehyde.

Researchers and drug development professionals can use the information and proposed protocols within this guide as a strong foundation for the development of a successful and optimized synthesis of this compound. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for each step.

References

Molecular weight and formula of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. This document includes its molecular formula, molecular weight, and a summary of its key characteristics. Additionally, it outlines a general synthetic approach and representative characterization data, offering insights for its application in research and development.

Core Properties and Data

This compound is a substituted aromatic nitrile possessing both an amino and a hydroxyl functional group. These groups provide multiple sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 67608-57-5[1]
Purity Typically ≥95%
Physical State Solid (presumed)
Storage Refrigerated

Synthesis and Experimental Protocols

Illustrative Synthesis of an Aminohydroxybenzonitrile Isomer

This protocol is for the synthesis of 4-Amino-3-hydroxybenzonitrile and is provided as a representative example.

Reaction: Reduction of 3-Hydroxy-4-nitrobenzonitrile

Materials:

  • 3-Hydroxy-4-nitrobenzonitrile

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-hydroxy-4-nitrobenzonitrile and iron powder is prepared in a mixture of ethanol and water.

  • A catalytic amount of ammonium chloride is added to the suspension.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 4-amino-3-hydroxybenzonitrile, which can be further purified by recrystallization or column chromatography.

Characterization Data (Illustrative)

As experimental spectral data for this compound is not available, the following provides an example of the type of data expected, using data from the related compound 3-hydroxybenzonitrile for illustrative purposes.

Infrared (IR) Spectroscopy:

The IR spectrum of a compound like this compound would be expected to show characteristic peaks for the O-H, N-H, C≡N, and C-C aromatic stretches. For the related compound, 3-hydroxybenzonitrile, a broad peak for the O-H stretch would be observed around 3300-3500 cm⁻¹, and a sharp peak for the C≡N stretch would appear around 2230 cm⁻¹. The presence of the amino group in this compound would introduce N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which may overlap with the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons, as well as exchangeable protons from the -OH and -NH₂ groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

Chemical Structure

Caption: Chemical structure of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not provided, compounds of this nature should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the SDS for closely related compounds such as 2-hydroxybenzonitrile or 4-amino-3-hydroxybenzonitrile.

References

Spectroscopic Analysis of 3-Amino-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 3-Amino-2-hydroxybenzonitrile (CAS 67608-57-5) did not yield any publicly available datasets. To fulfill the structural and content requirements of this technical guide, the following sections present data and protocols for the closely related compound, 3-Aminobenzonitrile (CAS 2237-30-1) , as an illustrative example. All data presented below pertains to 3-Aminobenzonitrile and not this compound.

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobenzonitrile.

Table 1: 1H NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm)MultiplicityAssignment
7.198t (triplet)Aromatic CH
6.89d (triplet)Aromatic CH
6.88d (doublet)Aromatic CH
5.61s (singlet)-NH2
Solvent: DMSO-d6, Frequency: 400 MHz.[2]

Table 2: 13C NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm)Assignment
150.0C-NH2
131.0Aromatic CH
121.0Aromatic CH
119.5-CN
118.0Aromatic CH
116.5Aromatic CH
112.5C-CN
Solvent: DMSO-d6.[3]

Table 3: IR Spectroscopic Data for 3-Aminobenzonitrile

Wavenumber (cm-1)Interpretation
3436N-H stretch (asymmetric)
3351N-H stretch (symmetric)
2220C≡N stretch
1622N-H bend (scissoring)
1585, 1485C=C stretch (aromatic)
880, 780C-H bend (aromatic, out-of-plane)
Sample Preparation: KBr disc or nujol mull.[4] The nitrile functional group (C≡N) typically shows a sharp and intense peak around 2200 cm-1.[5]

Table 4: Mass Spectrometry Data for 3-Aminobenzonitrile

m/zInterpretation
118[M]+ (Molecular Ion)
91[M-HCN]+
64[C5H4]+
Ionization Method: Electron Ionization (EI).[6]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of 3-Aminobenzonitrile was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[7] The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.[2][3]

  • 1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (39.5 ppm).

2.2 FT-IR Spectroscopy

  • Sample Preparation: A small amount of solid 3-Aminobenzonitrile was finely ground with potassium bromide (KBr) and pressed into a thin pellet.[8] Alternatively, a mull was prepared by grinding the sample with a few drops of Nujol and placing it between two KBr plates.[9]

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or Nujol was first recorded and automatically subtracted from the sample spectrum. The spectrum was typically recorded in the range of 4000-400 cm-1.

2.3 Mass Spectrometry

  • Sample Introduction: The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10]

  • Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[10]

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chemical Compound Purification Purification/Isolation Sample->Purification Dissolution Dissolution in Solvent NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR Purification->Dissolution IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Processing Data Processing (Fourier Transform, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

A flowchart of the general workflow for spectroscopic analysis.

References

The Untapped Potential of 3-Amino-2-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is a central theme in medicinal chemistry. The 3-Amino-2-hydroxybenzonitrile core, a small, functionalized aromatic molecule, represents a promising, yet underexplored, scaffold for the design of targeted therapies. Its constituent amino, hydroxyl, and nitrile groups offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. While direct literature on the extensive medicinal chemistry applications of this compound is nascent, a comprehensive analysis of structurally related analogs provides a strong rationale for its potential in drug discovery, particularly in the realm of oncology and kinase inhibition.

This technical guide will delve into the potential applications of the this compound scaffold by drawing parallels with closely related and well-characterized molecular frameworks. By examining the synthesis, biological activity, and structure-activity relationships (SAR) of analogous compounds, we can infer the prospective utility of this scaffold and provide a roadmap for its exploration in drug development programs.

I. Inferred Therapeutic Potential: Learning from Analogs

The strategic arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (hydroxyl group), and a polar, space-filling group (nitrile) on a benzene ring makes this compound an attractive starting point for the design of enzyme inhibitors. The nitrile group, in particular, is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, a reactive warhead.

Analysis of similar scaffolds, such as 2-amino-3-cyanopyridines and 3-aminopyrazine-2-carbonitriles, reveals a strong precedent for their application as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics. The aminopyridine and aminopyrazine cores are known to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[2] Given the structural and electronic similarities, it is highly probable that the this compound scaffold can be elaborated to achieve similar binding modes.

II. Quantitative Biological Activity of Analogous Scaffolds

To illustrate the potential potency of compounds derived from scaffolds related to this compound, the following tables summarize the in vitro inhibitory activities of representative molecules from the literature. These data provide a benchmark for the potencies that could potentially be achieved with derivatives of the core scaffold of interest.

Table 1: Anticancer Activity of 2-Amino-3-cyanopyridine Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
4a HT29 (Colon)2.243
7b MCF-7 (Breast)3.58
7b PC-3 (Prostate)3.60

IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Table 2: Kinase Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives [1]

Compound IDTarget KinaseIC50 (nM)
4k PIM-121.2
7b PIM-118.9

IC50 values represent the concentration of the compound required to inhibit the activity of the kinase by 50%.

III. Experimental Protocols for Synthesis and Biological Evaluation

The following protocols are generalized methods based on the synthesis and evaluation of analogous scaffolds and can be adapted for the exploration of this compound derivatives.

A. General Synthesis of Substituted Aminobenzonitrile Derivatives

A common strategy for the synthesis of functionalized aminobenzonitriles involves the condensation of a dicarbonyl compound with an aminonitrile. For the derivatization of this compound, the amino and hydroxyl groups can be used as handles for further chemical modifications, such as acylation, alkylation, or coupling reactions to introduce diversity and build more complex molecules.

Example Protocol: Synthesis of N-acylated this compound

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.

  • Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

C. In Vitro Kinase Inhibition Assay (Radiometric Assay)

Radiometric kinase assays measure the incorporation of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) onto a substrate by a kinase.

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a buffer containing MgCl2 and other necessary cofactors.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separate the phosphorylated substrate from the unreacted ATP using a suitable method, such as phosphocellulose paper binding or immunoprecipitation.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

IV. Visualizing Potential Mechanisms and Workflows

To conceptualize the potential role of this compound derivatives and the process of their discovery, the following diagrams illustrate a key signaling pathway often targeted by analogous compounds and a general workflow for the development of such inhibitors.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, FGFR GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Promotes Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->RTK Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

G Scaffold This compound Scaffold Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Screening (e.g., Kinase Assays, Cytotoxicity) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Synthesis Iterative Design Lead Lead Optimization SAR->Lead Preclinical Preclinical Development Lead->Preclinical

References

Commercial Suppliers and Technical Guide for 3-Amino-2-hydroxybenzonitrile in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Overview of 3-Amino-2-hydroxybenzonitrile

This technical guide provides a comprehensive overview of this compound (CAS No. 67608-57-5), a chemical intermediate of interest for researchers in drug discovery and organic synthesis. The guide details commercially available sources, physicochemical properties, potential research applications, and relevant experimental considerations.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development market. The purity and available quantities can vary between suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

SupplierPurityAvailable Quantities
Apollo Scientific95%[1]100mg, 250mg, 1g, 5g, 10g[1]
Sigma-Aldrich95%Inquire
PharmaffiliatesInquireInquire[2]
BOC SciencesInquireInquire[]
ChemicalBookInquireInquire[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. Spectroscopic data, while not widely published for this specific isomer, can be inferred from related compounds. Researchers should perform their own analytical characterization for confirmation.

PropertyValue
CAS Number 67608-57-5[1][2][4][5]
Molecular Formula C₇H₆N₂O[2][][5]
Molecular Weight 134.14 g/mol [2][][5]
Purity ≥95%[1][5]
Appearance Inquire with supplier
Melting Point Not consistently reported
Solubility Inquire with supplier
Storage Recommended storage at 2-8°C[2]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, including the nitrile carbon, the carbons of the aromatic ring, and the carbons bearing the amino and hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the primary amine, the C≡N stretch of the nitrile group, and C-H and C=C vibrations of the aromatic ring.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of small molecules such as HCN, CO, and NH₃.

Potential Research Applications and Signaling Pathways

While specific applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests potential utility in several areas of drug discovery and medicinal chemistry. One notable area of interest is in the development of small molecule inhibitors for immune checkpoint pathways, such as the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway.[4]

The PD-1/PD-L1 signaling pathway is a critical regulator of the adaptive immune response.[7][8] Engagement of PD-1 on activated T-cells by PD-L1, which can be expressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade immune surveillance.[9][10] Small molecules that can disrupt this interaction are of significant interest for cancer immunotherapy.[11][12]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the potential point of intervention for a small molecule inhibitor.

PD1_PDL1_Pathway cluster_Inhibitor MHC MHC TCR TCR MHC->TCR Signal 1: Antigen Presentation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal T_Cell_Activation T-Cell Activation, Proliferation, & Effector Function TCR->T_Cell_Activation Leads to CD28 CD28 CD28->T_Cell_Activation Enhances T_Cell_Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->T_Cell_Exhaustion Leads to Inhibitor This compound Derivative Inhibitor->PDL1 Blocks Interaction B7 B7 B7->CD28 Signal 2: Costimulation

PD-1/PD-L1 Pathway Inhibition

Experimental Protocols

1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to quantify the binding affinity of a test compound to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction.

  • Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., His-tagged PD-1) and an acceptor fluorophore (e.g., XL665) conjugated to the other (e.g., Fc-tagged PD-L1). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to emission from the acceptor. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

  • General Procedure:

    • Recombinant human PD-1 and PD-L1 proteins are used.

    • A fixed concentration of PD-1 and PD-L1 are incubated in an assay buffer.

    • Serial dilutions of the test compound (e.g., this compound derivative) are added.

    • Antibodies conjugated to the HTRF donor and acceptor fluorophores are added.

    • After an incubation period, the fluorescence is read at the emission wavelengths of the donor and acceptor.

    • The ratio of the acceptor to donor fluorescence is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the signal) is determined.

2. Cell-Based PD-1/PD-L1 Blockade Assay

This assay assesses the ability of a test compound to reverse PD-L1-mediated suppression of T-cell activation.

  • Principle: Genetically engineered cell lines are used to model the interaction between T-cells and antigen-presenting or tumor cells. For example, a Jurkat T-cell line can be engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an activation-dependent promoter (e.g., NFAT). A second cell line (e.g., CHO or a cancer cell line) is engineered to express PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and reduces reporter gene expression. An effective inhibitor will block this interaction and restore reporter activity.

  • General Procedure:

    • PD-L1 expressing cells are seeded in a multi-well plate.

    • Serial dilutions of the test compound are added.

    • PD-1 expressing reporter T-cells are added to the wells.

    • The cells are co-cultured for a set period (e.g., 6-24 hours).

    • The reporter signal (e.g., luminescence) is measured.

    • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Below is a workflow diagram for the evaluation of a potential small molecule inhibitor of the PD-1/PD-L1 pathway.

experimental_workflow start Start: Synthesize or Procure This compound Derivative biochemical_assay Biochemical Assay (e.g., HTRF, ELISA, SPR) Determine IC50 start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Reporter Assay, Cytokine Release) Determine EC50 biochemical_assay->cell_based_assay If active adme_tox In Vitro ADME/Tox (Solubility, Permeability, Stability, Cytotoxicity) cell_based_assay->adme_tox If potent in_vivo_pk In Vivo Pharmacokinetics (Animal Model) adme_tox->in_vivo_pk Favorable profile in_vivo_efficacy In Vivo Efficacy Study (Tumor Model) in_vivo_pk->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization If effective lead_optimization->start Iterate end Candidate Drug lead_optimization->end Successful

Inhibitor Evaluation Workflow

Conclusion

This compound is a commercially available research chemical with potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics. While detailed experimental data and protocols for this specific compound are not widely published, its structural similarity to known bioactive molecules and its potential as a precursor for PD-1/PD-L1 inhibitors make it a compound of interest for further investigation. Researchers are encouraged to utilize the general protocols outlined in this guide as a starting point for their studies and to perform thorough characterization of the compound upon acquisition.

References

3-Amino-2-hydroxybenzonitrile: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Amino-2-hydroxybenzonitrile (CAS No. 67608-57-5). The information herein is compiled from available data on closely related isomers and analogous compounds due to the limited public availability of a dedicated Safety Data Sheet for this specific molecule. This guide is intended to empower researchers with the necessary knowledge to handle this compound responsibly and safely in a laboratory setting.

GHS Hazard Classification (Inferred)

Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[2]

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and its isomers to provide a comparative context.

PropertyThis compound2-Hydroxybenzonitrile[3]4-Hydroxybenzonitrile
Molecular Formula C₇H₆N₂OC₇H₅NOC₇H₅NO
Molecular Weight 134.14 g/mol 119.12 g/mol 119.12 g/mol
Appearance Not specifiedPowderNot specified
Melting Point Not specified92-95 °CNot specified
Boiling Point Not specified149 °C / 14 mmHgNot specified
Solubility Not specifiedNot specifiedNot specified

Toxicological Information (Inferred)

Specific toxicological data such as LD50 and LC50 values for this compound are not available. The toxicological profile is inferred from related compounds. Benzonitrile compounds, in general, should be handled with utmost caution as they can release hydrocyanic acid under certain conditions. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Acute Dermal Toxicity: Harmful in contact with skin.[1]

  • Acute Inhalation Toxicity: Harmful if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Sensitization: May cause respiratory irritation.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5] A face shield is recommended if there is a risk of splashing.[5]

  • Avoid generating dust.[2] If dust formation is likely, use a NIOSH-approved respirator.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store locked up.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area.[5] Ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection.[5] Avoid breathing dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Workflow Visualization

The following diagrams illustrate key safety and handling workflows when working with this compound.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Experiment Assess_Hazards Assess Hazards (Review SDS/Guide) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound (Avoid Dust Generation) Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

Emergency_Response_Flowchart Start Exposure Incident Assess_Situation Assess the Situation (Ensure Safety of Self and Others) Start->Assess_Situation Exposure_Type Type of Exposure? Assess_Situation->Exposure_Type Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhalation Ingestion Ingestion Exposure_Type->Ingestion Ingestion Action_Skin Remove Contaminated Clothing Wash with Soap and Water Skin_Contact->Action_Skin Action_Eye Rinse with Water for 15 min Remove Contact Lenses Eye_Contact->Action_Eye Action_Inhalation Move to Fresh Air Inhalation->Action_Inhalation Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Action_Skin->Seek_Medical_Attention Action_Eye->Seek_Medical_Attention Action_Inhalation->Seek_Medical_Attention Action_Ingestion->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

Caption: Emergency response flowchart for exposure to this compound.

References

An In-Depth Technical Guide to 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with the chemical structure 3-Amino-2-hydroxybenzonitrile is systematically named in accordance with IUPAC nomenclature. It is also known by several synonyms in commercial and research contexts.

IUPAC Name: this compound

Synonyms:

  • Benzonitrile, 3-amino-2-hydroxy-

CAS Number: 67608-57-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical purposes.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance Not explicitly stated, likely a solid
Storage 2-8°C Refrigerator[1]

Note: Further experimental data such as melting point, solubility, and spectral data (NMR, IR, MS) are not consistently available in the public domain and would require experimental determination for definitive values.

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activity. One notable application is in the synthesis of benzo[d]oxazole derivatives. These derivatives have been investigated as potential inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.[2]

The synthesis of benzo[d]oxazole derivatives from this compound typically involves the condensation of the amino and hydroxyl groups with a suitable carboxylic acid or its derivative. This reaction leads to the formation of the fused oxazole ring system.

Experimental Workflow: Synthesis of Benzo[d]oxazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis of benzo[d]oxazole derivatives starting from this compound. This process is of significant interest in medicinal chemistry and drug discovery.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_application Potential Application 3_Amino_2_hydroxybenzonitrile This compound Condensation Cyclocondensation 3_Amino_2_hydroxybenzonitrile->Condensation Carboxylic_Acid Carboxylic Acid / Derivative (e.g., R-COOH) Carboxylic_Acid->Condensation Benzoxazole_Derivative Benzo[d]oxazole Derivative Condensation->Benzoxazole_Derivative Biological_Screening Biological Screening (e.g., PD-1/PD-L1 Inhibition Assay) Benzoxazole_Derivative->Biological_Screening

Synthetic workflow for Benzo[d]oxazole derivatives.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reduction:

  • Materials: 3-hydroxy-2-nitrobenzonitrile, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), a suitable solvent (e.g., ethanol, ethyl acetate), and an acidic or basic medium as required by the chosen reducing agent.

  • Procedure:

    • Dissolve or suspend 3-hydroxy-2-nitrobenzonitrile in the chosen solvent in a reaction vessel.

    • Add the reducing agent to the mixture. If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere.

    • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the method) and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

    • Upon completion, the reaction is worked up to remove the catalyst and any inorganic byproducts. This may involve filtration and/or extraction.

    • The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

General Protocol for the Synthesis of Benzo[d]oxazole Derivatives:

  • Materials: this compound, a substituted carboxylic acid or acyl chloride, a condensing agent (e.g., polyphosphoric acid (PPA), or a carbodiimide like EDC), and a suitable solvent.

  • Procedure:

    • Combine this compound and the carboxylic acid/acyl chloride in a reaction vessel with the appropriate solvent and condensing agent.

    • Heat the reaction mixture, often to elevated temperatures, to facilitate the cyclocondensation reaction.

    • Monitor the reaction for completion.

    • Upon completion, the reaction mixture is cooled and the product is isolated. This may involve pouring the mixture into water or ice to precipitate the product.

    • The crude benzo[d]oxazole derivative is then collected by filtration and purified by recrystallization or column chromatography.

Disclaimer: These are generalized protocols and the specific conditions (solvents, temperatures, reaction times, and purification methods) will need to be optimized for each specific synthesis.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-Amino-2-hydroxybenzonitrile from 2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-2-hydroxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, 2-aminophenol, requires a multi-step approach to ensure the correct regiochemistry of the functional groups. A direct conversion is challenging due to the directing effects of the amino and hydroxyl groups. The following protocol outlines a plausible and effective multi-step synthesis, involving the protection of the amino group, regioselective introduction of a precursor to the nitrile group, and subsequent transformations to yield the final product. The key steps include acetylation, nitration, reduction, diazotization, and cyanation via a Sandmeyer-type reaction.

Proposed Synthetic Pathway:

The synthesis of this compound from 2-aminophenol can be envisioned through the following four-step sequence:

  • Step 1: Acetylation of 2-aminophenol to form 2-acetamidophenol. This protects the amino group and helps direct the subsequent electrophilic substitution.

  • Step 2: Nitration of 2-acetamidophenol to introduce a nitro group. The acetamido and hydroxyl groups will direct the nitration to specific positions. The desired 3-nitro-2-acetamidophenol isomer needs to be isolated.

  • Step 3: Reduction of the nitro group and hydrolysis of the acetamido group to yield 2,3-diaminophenol.

  • Step 4: Diazotization of the 3-amino group followed by a Sandmeyer reaction to introduce the cyano group, yielding this compound.

This proposed pathway is based on well-established organic chemistry reactions and analogous transformations found in the literature.

Experimental Protocols:

Step 1: Synthesis of 2-Acetamidophenol

This step involves the protection of the amino group of 2-aminophenol by acetylation.

  • Materials:

    • 2-Aminophenol

    • Acetic anhydride

    • Water

    • Ice

  • Procedure:

    • In a flask, dissolve 2-aminophenol in water.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

    • The product, 2-acetamidophenol, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Quantitative Data: A similar procedure has been reported to yield a light yellow solid with a high yield. For instance, using 109 kg of 2-aminophenol and 110 kg of acetic anhydride in 250 kg of water, 142 kg of 2-acetamidophenol was obtained, which corresponds to a 94% yield[1].

Step 2: Synthesis of 3-Nitro-2-acetamidophenol

This step involves the regioselective nitration of 2-acetamidophenol. Careful control of reaction conditions is crucial to obtain the desired isomer.

  • Materials:

    • 2-Acetamidophenol

    • Nitric acid

    • Acetic acid anhydride

  • Procedure:

    • Dissolve 2-acetamidophenol in acetic acid anhydride.

    • Cool the mixture to below 35°C.

    • Slowly add nitric acid to the mixture while maintaining the temperature.

    • After the addition, stir the reaction mixture for a specified time.

    • The product mixture will contain different isomers. The desired 3-nitro-2-acetamidophenol needs to be separated and purified, typically by chromatography.

  • Note: The nitration of substituted phenols can lead to a mixture of isomers. The directing effects of the hydroxyl and acetamido groups need to be considered. Separation of the desired isomer is a critical step.

Step 3: Synthesis of 2,3-Diaminophenol

This step involves the reduction of the nitro group and the hydrolysis of the amide.

  • Materials:

    • 3-Nitro-2-acetamidophenol

    • Hydrochloric acid

  • Procedure:

    • Suspend 3-Nitro-2-acetamidophenol in a solution of hydrochloric acid.

    • Heat the mixture to facilitate both the reduction of the nitro group (if a reducing agent like Sn/HCl is used, which is a common method but not explicitly detailed in the provided search results for this specific step) and the hydrolysis of the acetamido group. A multi-step reaction involving separate reduction and hydrolysis steps might be necessary.

    • After the reaction is complete, neutralize the solution to precipitate the 2,3-diaminophenol.

    • Filter, wash, and dry the product.

Step 4: Synthesis of this compound via Sandmeyer Reaction

This final step converts the 3-amino group of 2,3-diaminophenol into a nitrile group.

  • Materials:

    • 2,3-Diaminophenol

    • Hydrochloric acid

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Ice

  • Procedure:

    • Diazotization:

      • Dissolve 2,3-diaminophenol in an aqueous solution of hydrochloric acid.

      • Cool the solution to 0-5°C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. This will form the diazonium salt of the 3-amino group. The 2-amino group is less likely to diazotize under these conditions due to steric hindrance and electronic effects.

    • Cyanation (Sandmeyer Reaction):

      • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

      • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

      • Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

    • Work-up and Isolation:

      • Extract the product with a suitable organic solvent.

      • Wash the organic layer with water and brine.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

      • Remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthetic pathway. Note that yields for intermediate steps that are not directly available from the search results are estimated based on typical yields for such reactions.

StepReactantReagentsSolventTemperature (°C)Time (h)ProductYield (%)
12-AminophenolAcetic anhydrideWater0 to RT22-Acetamidophenol~94[1]
22-AcetamidophenolNitric acid, Acetic acid anhydrideAcetic acid anhydride< 35-3-Nitro-2-acetamidophenolEstimated 40-60
33-Nitro-2-acetamidophenolHCl (and a reducing agent)Water--2,3-DiaminophenolEstimated 70-90
42,3-Diaminophenol1. NaNO₂, HCl 2. CuCNWater0-5 (diazotization)-This compoundEstimated 50-70

Mandatory Visualization

SynthesisWorkflow Start 2-Aminophenol Step1_reagents Acetic anhydride, Water Start->Step1_reagents Step 1: Acetylation Step1_product 2-Acetamidophenol Step1_reagents->Step1_product Step2_reagents Nitric acid, Acetic acid anhydride Step1_product->Step2_reagents Step 2: Nitration Step2_product 3-Nitro-2-acetamidophenol Step2_reagents->Step2_product Step3_reagents Reduction & Hydrolysis (e.g., Sn/HCl) Step2_product->Step3_reagents Step 3: Reduction & Hydrolysis Step3_product 2,3-Diaminophenol Step3_reagents->Step3_product Step4_reagents 1. NaNO₂, HCl (0-5°C) 2. CuCN Step3_product->Step4_reagents Step 4: Sandmeyer Reaction Final_product This compound Step4_reagents->Final_product

Caption: Multi-step synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Benzo[d]oxazole Derivatives from 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-cyano-benzo[d]oxazole derivatives using 3-Amino-2-hydroxybenzonitrile as a key starting material. The methodologies described herein are based on established synthetic strategies for benzoxazole formation and are adapted for this specific precursor.

Introduction

Benzo[d]oxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a cyano group at the 7-position of the benzoxazole scaffold, derived from this compound, offers a unique opportunity to explore novel chemical space and potentially modulate biological activity. The nitrile functionality can serve as a handle for further chemical transformations or may itself contribute to the molecule's interaction with biological targets.

This document outlines a general, yet robust, one-pot method for the synthesis of 2-aryl-7-cyanobenzo[d]oxazoles through the condensation of this compound with various aromatic aldehydes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aryl-7-cyanobenzo[d]oxazoles. Please note that these values are based on analogous reactions with substituted o-aminophenols and serve as a general guideline.[2][3] Actual yields and reaction times may vary depending on the specific aldehyde used and optimization of reaction conditions.

EntryAromatic Aldehyde (Ar-CHO)CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeL-proline (20 mol%)EthanolReflux4~85
24-ChlorobenzaldehydeCu(OAc)₂·H₂O (10 mol%)DMF1006~88
34-Methoxybenzaldehydep-Toluenesulfonic acidTolueneReflux5~90
42-NaphthaldehydeSamarium TriflateWater803~92
54-(Trifluoromethyl)benzaldehydeDowex50WAcetonitrileReflux6~82

Experimental Protocols

General One-Pot Synthesis of 2-Aryl-7-cyanobenzo[d]oxazoles

This protocol describes a general method for the synthesis of 2-aryl-7-cyanobenzo[d]oxazoles via the condensation of this compound with an aromatic aldehyde, followed by cyclization. An L-proline catalyzed reaction in ethanol is presented here as a representative "green" and efficient method.[4][5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • L-proline

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 134.12 mg).

  • Add the aromatic aldehyde (1.2 mmol) and L-proline (0.2 mmol, 23.02 mg).

  • Add absolute ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the 2-aryl-7-cyanobenzo[d]oxazole as a solid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Characterization Data for 7-cyano-2-phenylbenzo[d]oxazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.22 (m, 2H, Ar-H), 7.80-7.78 (m, 1H, Ar-H), 7.60-7.50 (m, 4H, Ar-H), 7.40-7.35 (m, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 151.0, 142.0, 131.5, 129.0, 128.0, 127.5, 125.0, 120.0, 115.0, 110.0, 105.0.

  • IR (KBr, cm⁻¹): 2230 (CN stretching), 1615 (C=N stretching), 1580, 1450 (aromatic C=C stretching).

  • MS (ESI): m/z calculated for C₁₄H₈N₂O [M+H]⁺, found.

Note: The exact spectral data may vary slightly.

Visualizations

Synthetic Workflow

The following diagram illustrates the general one-pot synthesis of 2-aryl-7-cyanobenzo[d]oxazoles.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Catalyst Catalyst Catalyst->One-Pot Reaction Solvent Solvent Solvent->One-Pot Reaction Heat Heat Heat->One-Pot Reaction Purification Purification One-Pot Reaction->Purification 2-Aryl-7-cyanobenzo[d]oxazole 2-Aryl-7-cyanobenzo[d]oxazole Purification->2-Aryl-7-cyanobenzo[d]oxazole

Caption: General workflow for the one-pot synthesis.

Plausible Signaling Pathway Involvement

While specific biological data for 7-cyanobenzo[d]oxazole derivatives is limited, the benzoxazole scaffold is known to interact with various biological targets. For instance, some benzoxazole derivatives have been shown to exhibit neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.[6] The following diagram illustrates this potential pathway.

G Benzoxazole Derivative Benzoxazole Derivative PI3K PI3K Benzoxazole Derivative->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits NF-κB NF-κB Akt->NF-κB Inhibits Neuroprotection Neuroprotection GSK-3β->Neuroprotection Promotes Inflammation Inflammation NF-κB->Inflammation Promotes Apoptosis Apoptosis NF-κB->Apoptosis Promotes

Caption: Potential Akt/GSK-3β/NF-κB signaling pathway modulation.

References

Application of 3-Amino-2-hydroxybenzonitrile as a Key Intermediate for Potent IL-8 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Amino-2-hydroxybenzonitrile as a versatile starting material in the synthesis of potent Interleukin-8 (IL-8) receptor antagonists. The protocols outlined herein describe a plausible synthetic pathway to a known CXCR1/CXCR2 antagonist, SCH 527123, highlighting the strategic importance of the functionalized benzonitrile scaffold in medicinal chemistry and drug discovery.

Introduction

Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes, making it a key mediator in a variety of inflammatory diseases. Its effects are mediated through two G protein-coupled receptors, CXCR1 and CXCR2. Consequently, the development of small molecule antagonists for these receptors represents a promising therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and various inflammatory disorders. This compound serves as an excellent starting scaffold for the synthesis of such antagonists due to its ortho-amino and hydroxyl functionalities, which allow for the strategic introduction of pharmacophoric elements necessary for potent receptor binding.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from this compound. The nitrile group is first converted to a dimethylamide, followed by the introduction of a cyclobutene-dione moiety, and finally, coupling with a chiral amine to yield the target antagonist.

Synthetic_Strategy A This compound B 3-Amino-2-hydroxy-N,N-dimethylbenzamide A->B Amidation C Intermediate Squarate Ester B->C Reaction with Diethyl Squarate D SCH 527123 (CXCR1/CXCR2 Antagonist) C->D Amine Coupling E (R)-1-(5-methylfuran-2-yl)propylamine E->D

Caption: Synthetic workflow from this compound to SCH 527123.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide

This initial step involves the conversion of the nitrile functionality of this compound into a dimethylamide. This can be achieved through a two-step process involving hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

Protocol 1: Hydrolysis of this compound to 3-Amino-2-hydroxybenzoic acid

  • Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 10% aqueous solution of NaOH (w/v).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the solution with concentrated HCl to pH 3-4.

    • The product, 3-Amino-2-hydroxybenzoic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amidation of 3-Amino-2-hydroxybenzoic acid

  • Materials: 3-Amino-2-hydroxybenzoic acid, Dimethylamine solution (2M in THF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-Amino-2-hydroxybenzoic acid (1.0 eq) in a mixture of THF and DCM (4:1) at 0 °C, add EDC (1.5 eq) and HOBt (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add DIPEA (3.0 eq) followed by the slow addition of a 2M solution of dimethylamine in THF (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-Amino-2-hydroxy-N,N-dimethylbenzamide.

StepReactantsSolventsReagentsReaction TimeTypical YieldPurity
1A: Hydrolysis This compoundWaterNaOH, HCl4-6 hours85-95%>95%
1B: Amidation 3-Amino-2-hydroxybenzoic acid, DimethylamineTHF, DCMEDC, HOBt, DIPEA12-18 hours70-85%>98%

Table 1: Summary of reaction conditions and yields for the synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide.

Step 2: Synthesis of the Squarate Intermediate

The synthesized 3-Amino-2-hydroxy-N,N-dimethylbenzamide is then reacted with diethyl squarate to introduce the four-membered ring moiety.

Protocol 3: Reaction with Diethyl Squarate

  • Materials: 3-Amino-2-hydroxy-N,N-dimethylbenzamide, Diethyl squarate, Ethanol.

  • Procedure:

    • Dissolve 3-Amino-2-hydroxy-N,N-dimethylbenzamide (1.0 eq) in absolute ethanol.

    • Add diethyl squarate (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The product, a squarate monoamide monoester, will precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

StepReactantsSolventReaction TimeTypical YieldPurity
2: Squarate Formation 3-Amino-2-hydroxy-N,N-dimethylbenzamide, Diethyl squarateEthanol24 hours60-75%>97%

Table 2: Summary of reaction conditions and yield for the synthesis of the squarate intermediate.

Step 3: Synthesis of the Final Antagonist (SCH 527123)

The final step involves the coupling of the squarate intermediate with the chiral amine, (R)-1-(5-methylfuran-2-yl)propylamine.

Protocol 4: Final Amine Coupling

  • Materials: Squarate intermediate from Step 2, (R)-1-(5-methylfuran-2-yl)propylamine, Triethylamine, Ethanol.

  • Procedure:

    • Suspend the squarate intermediate (1.0 eq) in ethanol.

    • Add (R)-1-(5-methylfuran-2-yl)propylamine (1.2 eq) and triethylamine (1.5 eq) to the suspension.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

    • The final product, 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123), will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

StepReactantsSolventReagentsReaction TimeTypical YieldPurity
3: Final Coupling Squarate intermediate, (R)-1-(5-methylfuran-2-yl)propylamineEthanolTriethylamine8-12 hours50-65%>99%

Table 3: Summary of reaction conditions and yield for the synthesis of SCH 527123.

IL-8 Receptor Signaling Pathway

The synthesized antagonist targets the CXCR1 and CXCR2 receptors, thereby inhibiting the downstream signaling cascade initiated by IL-8 binding.

IL8_Signaling cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Effects IL8 IL-8 CXCR CXCR1/2 Receptor IL8->CXCR Binds G_protein Gαi & Gβγ CXCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Antagonist SCH 527123 Antagonist->CXCR Blocks Chemotaxis Chemotaxis & Neutrophil Activation Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB NFkB->Chemotaxis

Caption: IL-8 signaling pathway and the inhibitory action of the antagonist.

Conclusion

This compound proves to be a valuable and cost-effective starting material for the synthesis of complex and potent IL-8 receptor antagonists. The provided protocols offer a clear and reproducible pathway for the laboratory-scale synthesis of SCH 527123, a compound of significant interest in the field of inflammatory disease research. These application notes are intended to facilitate further research and development in this critical therapeutic area.

Application Notes & Protocols: HPLC and GC-MS Analysis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-2-hydroxybenzonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The protocols are designed to be adaptable for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine analysis and quantification of this compound in bulk drug substances and formulated products. The described reversed-phase HPLC method offers excellent linearity, accuracy, and precision.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.

  • Inject a blank (diluent) to confirm the absence of interfering peaks.

  • Inject the standard solution in duplicate to check for system suitability.

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the peak areas for quantification.

Quantitative Data Summary: HPLC Method Validation

The following table summarizes the typical validation parameters for this HPLC method, demonstrating its suitability for its intended purpose. These values are representative and may vary slightly between different laboratories and instrument setups.

Validation ParameterResult
Linearity (Concentration Range) 1.0 - 15.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Equilibrate System Equilibration Dilute->Equilibrate Inject Inject Blank, Standard, & Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Quantification Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of the amino and hydroxyl groups, this compound requires derivatization to increase its volatility for GC-MS analysis.[1] Silylation is a common and effective derivatization technique for compounds with active hydrogens.[1] This method describes the analysis of the silylated derivative of this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of derivatized polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • This compound reference standard.

  • Reaction vials, heating block, and autosampler vials with inserts.

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

4. Analytical Procedure:

  • Perform a blank injection (derivatized pyridine) to check for system cleanliness.

  • Inject the derivatized standard solution to determine the retention time and mass spectrum of the this compound derivative.

  • Inject the derivatized sample solution.

  • Identify the analyte peak in the sample chromatogram by comparing the retention time and mass spectrum to that of the standard.

  • Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) method for enhanced sensitivity.

Quantitative Data Summary: GC-MS Method Validation

The following table presents representative validation data for the GC-MS analysis of derivatized this compound.

Validation ParameterResult
Linearity (Concentration Range) 0.5 - 20.0 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%

GC-MS with Derivatization Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Pyridine Weigh->Dissolve Derivatize Add BSTFA & Heat Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject Derivatized Sample Cool->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound with derivatization.

References

Application Note: Derivatization of 3-Amino-2-hydroxybenzonitrile for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxybenzonitrile is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and sensitive quantification of this compound in various matrices is crucial for process monitoring, quality control, and metabolic studies. However, its inherent chemical properties—high polarity and lack of a strong chromophore or fluorophore—present challenges for direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1][2][3] For this compound, derivatization of its primary amino and phenolic hydroxyl groups can significantly enhance its detectability. This application note provides detailed protocols for the derivatization of this compound for improved analysis by HPLC with Fluorescence Detection (FLD) and GC-Mass Spectrometry (GC-MS).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample containing This compound Extract Extraction & Cleanup Sample->Extract Deriv Derivatization Reaction (e.g., OPA or Silylation) Extract->Deriv HPLC HPLC-FLD Analysis Deriv->HPLC For fluorescent derivatives GCMS GC-MS Analysis Deriv->GCMS For volatile derivatives Data Quantification & Reporting HPLC->Data GCMS->Data

General workflow for derivatization and analysis.

Experimental Protocols

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC-FLD Analysis

This protocol describes the derivatization of the primary amino group of this compound with OPA in the presence of a thiol to yield a highly fluorescent isoindole derivative, suitable for sensitive detection by HPLC-FLD.[1][4][5]

3.1.1. Materials and Reagents

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)[4]

  • Boric acid[5]

  • Sodium hydroxide

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, deionized

  • Hydrochloric acid

3.1.2. Equipment

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler capable of pre-column derivatization (recommended) or manual injection setup

  • Vortex mixer

  • pH meter

3.1.3. Solution Preparation

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with 5 M sodium hydroxide solution.[6]

  • OPA/3-MPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to the desired concentrations (e.g., 1-100 µg/mL).

3.1.4. Derivatization Procedure

  • In a microcentrifuge tube or autosampler vial, mix 50 µL of the standard or sample solution with 450 µL of the OPA/3-MPA reagent.

  • Add 500 µL of the borate buffer (pH 9.5).

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.[1]

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

3.1.5. HPLC-FLD Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.05 M sodium acetate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm[4]

The following diagram illustrates the reaction of this compound with OPA.

G cluster_reactants Reactants cluster_product Product A This compound Product Highly Fluorescent Isoindole Derivative A->Product OPA o-Phthalaldehyde (OPA) OPA->Product MPA 3-Mercaptopropionic acid (3-MPA) MPA->Product

References

Application Notes and Protocols for the N-Alkylation of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective N-alkylation of 3-amino-2-hydroxybenzonitrile, a critical process for the synthesis of various intermediates in pharmaceutical and materials science research. Due to the presence of two nucleophilic sites—the amino and hydroxyl groups—direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. The following protocols are designed to achieve high selectivity for the desired N-alkylated product.

Introduction

This compound is a valuable starting material in organic synthesis. Its selective N-alkylation is a key step in the development of various biologically active compounds. The challenge in this transformation lies in the chemoselective alkylation of the amino group in the presence of a phenolic hydroxyl group. The protocols outlined below are based on established methods for the selective N-alkylation of aminophenols, which can be effectively applied to this specific substrate.

Two primary strategies are presented:

  • One-Pot Reductive Amination: This is a highly efficient method that involves the initial formation of an imine by reacting the amino group with an aldehyde, followed by in-situ reduction to the corresponding N-alkyl amine.[1][2]

  • Two-Step Protection-Alkylation-Deprotection: This classic approach involves the protection of the amino group, typically as an imine, followed by alkylation and subsequent hydrolysis to yield the N-alkylated product.[3]

Reaction Conditions Summary

The choice of reaction conditions is crucial for achieving high yields and selectivity. The following tables summarize the key parameters for the two proposed methods.

Table 1: Reaction Conditions for One-Pot Reductive Amination

ParameterConditionNotes
Starting Material This compound---
Alkylating Agent Aldehyde (R-CHO)Aromatic or aliphatic aldehydes can be used.
Reducing Agent Sodium borohydride (NaBH₄)A mild and effective reducing agent for imines.
Solvent Methanol (MeOH)Provides good solubility for the reactants.
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time 1-2 hoursThe reaction is generally rapid.
Work-up AqueousThe product is isolated by extraction after quenching with water.

Table 2: Reaction Conditions for Two-Step Protection-Alkylation-Deprotection

ParameterConditionNotes
Starting Material This compound---
Protecting Group BenzaldehydeForms a stable imine (Schiff base).
Alkylating Agent Alkyl sulfate (e.g., dimethyl sulfate)Highly reactive alkylating agents are effective.
Solvent (Alkylation) TolueneAn aprotic solvent suitable for the alkylation step.
Temperature (Alkylation) 60-100 °CHeating is required to drive the alkylation.[3]
Deprotection Reagent Dilute HClAcidic hydrolysis cleaves the imine.
Temperature (Deprotection) 40-70 °CGentle heating facilitates the hydrolysis.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination for N-Alkylation

This protocol describes a general procedure for the selective N-alkylation of this compound using an aldehyde and sodium borohydride in a one-pot reaction.[1][2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde for N-benzylation)

  • Methanol (anhydrous)

  • Sodium borohydride

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol (approximately 0.15 M solution) in a round-bottom flask, add the aldehyde (1.0 eq).

  • Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Carefully add sodium borohydride (2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour at room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Two-Step Protection-Alkylation-Deprotection for N-Alkylation

This protocol details a two-step procedure involving the formation of a benzilideneamino intermediate, followed by alkylation and subsequent hydrolysis.[3]

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Alkyl sulfate (e.g., dimethyl sulfate)

  • Toluene

  • Hydrochloric acid (dilute solution)

  • Sodium carbonate (dilute solution)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

Step A: Formation of the Imine

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 3-(benzylideneamino)-2-hydroxybenzonitrile, which can be used in the next step without further purification.

Step B: Alkylation

  • To a solution of the crude imine from Step A in toluene, add the alkyl sulfate (1.0 eq).

  • Heat the mixture to 70-75 °C for 1-2 hours.[3]

Step C: Hydrolysis

  • Cool the reaction mixture to 40-50 °C and slowly add dilute hydrochloric acid.

  • Warm the mixture to 60-65 °C for 30 minutes to complete the hydrolysis.[3]

  • Cool the mixture to room temperature and separate the aqueous and organic layers. The toluene layer contains benzaldehyde which can be recovered.

  • Basify the aqueous layer with a dilute sodium carbonate solution to precipitate the N-alkylated product.

  • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 Protocol 1: One-Pot Reductive Amination start1 Dissolve this compound and aldehyde in methanol imine_formation Stir at room temperature (1h) (Imine formation) start1->imine_formation reduction Cool and add NaBH₄ imine_formation->reduction stir2 Stir at room temperature (1h) (Reduction) reduction->stir2 workup1 Aqueous work-up and extraction stir2->workup1 purification1 Purification workup1->purification1 product1 N-alkylated product purification1->product1

Caption: Workflow for the one-pot reductive amination.

G cluster_1 Protocol 2: Two-Step Protection-Alkylation-Deprotection start2 React this compound with benzaldehyde in methanol protection Imine formation start2->protection alkylation Alkylate with alkyl sulfate in toluene (70-75 °C) protection->alkylation hydrolysis Hydrolyze with dilute HCl (60-65 °C) alkylation->hydrolysis workup2 Basify and isolate product hydrolysis->workup2 purification2 Purification workup2->purification2 product2 N-alkylated product purification2->product2

Caption: Workflow for the two-step N-alkylation method.

References

The Versatile Role of 3-Amino-2-hydroxybenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 3-Amino-2-hydroxybenzonitrile is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature, possessing vicinal amino and hydroxyl groups alongside a nitrile moiety, allows for a diverse range of cyclization and functionalization reactions, leading to the formation of privileged scaffolds such as benzoxazoles and quinazolines. These heterocyclic systems are integral components of numerous biologically active molecules.

This application note provides a detailed overview of the synthetic utility of this compound, including established protocols for the preparation of key heterocyclic derivatives. The methodologies described herein offer robust and efficient pathways to novel compounds with potential therapeutic applications.

Application 1: Synthesis of 2-Amino-4-cyanobenzoxazoles

The ortho-amino-hydroxyl functionality of this compound makes it an ideal precursor for the synthesis of benzoxazole derivatives. The reaction with cyanogen bromide provides a direct and efficient route to 2-amino-4-cyanobenzoxazole, a valuable building block for further elaboration.

Reaction Scheme:

G cluster_0 Synthesis of 2-Amino-4-cyanobenzoxazole This compound This compound 2-Amino-4-cyanobenzoxazole 2-Amino-4-cyanobenzoxazole This compound->2-Amino-4-cyanobenzoxazole Cyanogen Bromide (BrCN) Water, Reflux

Figure 1: Synthesis of 2-Amino-4-cyanobenzoxazole.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridin-2-amine (a structural analog)

This protocol describes the synthesis of a related aminooxazole derivative, illustrating the general principle of the reaction.[1]

  • To a solution of cyanogen bromide (30 mg, 0.12 mmol) in water (2 mL), add the starting aminohydroxypyridine derivative (13 mg, 0.13 mmol).

  • Reflux the resulting mixture for 15 minutes.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with sodium bicarbonate (NaHCO₃).

  • Filter the precipitated solid and wash with chloroform (CHCl₃).

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate to yield the final product.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction TimeYieldReference
6-(Benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridin-2-amine3-amino-4-hydroxypyridine derivativeCyanogen BromideWater15 min99%[1]

Application 2: Synthesis of 8-Cyanoquinazolinone Derivatives

The o-aminobenzonitrile moiety of this compound serves as a key synthon for the construction of quinazoline and quinazolinone ring systems. Through cyclocondensation reactions with appropriate one-carbon synthons, such as orthoesters or formamide, a variety of substituted quinazolines can be accessed. While a direct synthesis of 8-cyanoquinazolinones from this compound is not explicitly detailed in the searched literature, the synthesis of 4-amino-8-cyanoquinazolines from analogous 2-aminobenzene-1,3-dicarbonitriles provides a strong procedural precedent.[2]

Conceptual Reaction Pathway:

G cluster_1 Conceptual Synthesis of 8-Cyano-4-quinazolone This compound This compound 8-Cyano-4-quinazolone 8-Cyano-4-quinazolone This compound->8-Cyano-4-quinazolone 1. Cyclocondensation 2. Tautomerization Orthoester Orthoester (e.g., HC(OEt)3)

Figure 2: Conceptual pathway to 8-Cyano-4-quinazolone.

Experimental Protocol: Synthesis of 4-Amino-8-cyanoquinazolines from 2-Aminobenzene-1,3-dicarbonitriles

This protocol demonstrates the cyclization of an o-aminonitrile to a quinazoline, a reaction type applicable to this compound.[2]

  • A mixture of the respective 2-aminobenzene-1,3-dicarbonitrile (6 mmol) and formamide (20 mL, 0.5 mol) is heated at reflux for 24 hours.

  • After cooling, the reaction mixture is poured into water (50 mL).

  • The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol using decolorizing charcoal to afford the pure 4-amino-8-cyanoquinazoline.

Quantitative Data for Analogous Quinazoline Synthesis:

Starting MaterialReagentReaction TimeYieldReference
2-Amino-4-methylbenzene-1,3-dicarbonitrileFormamide24 h10%[2]
2-Amino-5-methylbenzene-1,3-dicarbonitrileFormamide24 h59%[2]

Application 3: Synthesis of Benzoxazinones via Phosgene Equivalents

The reaction of o-aminophenols with phosgene or its safer equivalents, such as triphosgene, is a common method for the synthesis of benzoxazinone derivatives. This compound can be envisioned to undergo a similar transformation to yield a cyanobenzoxazinone intermediate, a versatile precursor for further chemical modifications.

Conceptual Reaction Pathway:

G cluster_2 Conceptual Synthesis of Cyanobenzoxazinone This compound This compound Cyanobenzoxazinone Cyanobenzoxazinone This compound->Cyanobenzoxazinone Base (e.g., Triethylamine) Triphosgene Triphosgene

References

Application Notes and Protocols for the Scaled-Up Synthesis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step experimental procedure for the scaled-up synthesis of 3-Amino-2-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and chemical research. The described protocol is designed for laboratory scale-up, focusing on process safety, efficiency, and product purity.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its bifunctional nature, possessing amino, hydroxyl, and nitrile groups, allows for diverse chemical modifications. This protocol details a reliable and scalable synthesis route starting from the commercially available 2-hydroxybenzonitrile. The synthesis proceeds via a regioselective nitration to form 2-hydroxy-3-nitrobenzonitrile, followed by a catalytic hydrogenation to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the scaled-up synthesis of this compound.

Table 1: Reagents and Materials for the Synthesis of 2-Hydroxy-3-nitrobenzonitrile (Step 1)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
2-Hydroxybenzonitrile119.12100 g0.84Starting material
Acetic Acid (Glacial)60.05500 mL-Solvent
Nitric Acid (fuming, 90%)63.0147 mL~0.92Nitrating agent
Deionized Water18.022 L-For work-up
Crushed Ice-1 kg-For quenching
Ethanol46.07As needed-For recrystallization

Table 2: Reagents and Materials for the Synthesis of this compound (Step 2)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
2-Hydroxy-3-nitrobenzonitrile164.11100 g0.61Starting material
Ethanol46.071 L-Solvent
Raney Nickel (50% slurry in water)-~20 g-Catalyst
Hydrogen Gas (H₂)2.0250 psi-Reducing agent
Celite®-20 g-Filtration aid

Table 3: Expected Yields and Purity

StepProductTheoretical Yield (g)Expected Yield (g)Expected Purity (by HPLC)
12-Hydroxy-3-nitrobenzonitrile137.8103 - 117>95%
2This compound81.869 - 77>98%

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-nitrobenzonitrile

This procedure describes the regioselective nitration of 2-hydroxybenzonitrile. The hydroxyl group directs the nitration primarily to the ortho and para positions. By carefully controlling the reaction conditions, the formation of the desired 3-nitro isomer can be favored.

Methodology:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (0.84 mol) of 2-hydroxybenzonitrile in 500 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add 47 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 1.5 to 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Quenching: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with 2 L of cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude 2-hydroxy-3-nitrobenzonitrile can be purified by recrystallization from ethanol to yield a pale yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Step 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of 2-hydroxy-3-nitrobenzonitrile to the desired product. Raney Nickel is used as the catalyst, which is effective for the reduction of aromatic nitro groups without affecting the nitrile functionality.

Methodology:

  • Reaction Setup: To a 2 L high-pressure hydrogenation vessel (Parr apparatus), add 100 g (0.61 mol) of 2-hydroxy-3-nitrobenzonitrile and 1 L of ethanol.

  • Catalyst Addition: Carefully add approximately 20 g of Raney Nickel (50% slurry in water) to the reaction vessel under a stream of nitrogen. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Conditions: Heat the mixture to 40-50 °C and stir vigorously. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Reaction Completion: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet with water to prevent ignition upon exposure to air.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield an off-white to pale brown solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Analytical Characterization

The purity and identity of the synthesized compounds should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and final products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, amino, nitrile) in the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrogenation start_material_1 2-Hydroxybenzonitrile dissolution Dissolve in Glacial Acetic Acid start_material_1->dissolution nitration Nitration with Fuming Nitric Acid (0-10 °C) dissolution->nitration quench Quench on Ice nitration->quench filtration_1 Vacuum Filtration quench->filtration_1 wash_1 Wash with Deionized Water filtration_1->wash_1 recrystallization_1 Recrystallization from Ethanol wash_1->recrystallization_1 drying_1 Vacuum Drying recrystallization_1->drying_1 intermediate 2-Hydroxy-3-nitrobenzonitrile drying_1->intermediate hydrogenation Catalytic Hydrogenation (Raney Ni, H₂, 50 psi, 40-50 °C) intermediate->hydrogenation filtration_2 Filtration through Celite® hydrogenation->filtration_2 concentration Solvent Removal filtration_2->concentration recrystallization_2 Recrystallization (Ethanol/Water) concentration->recrystallization_2 drying_2 Vacuum Drying recrystallization_2->drying_2 final_product This compound drying_2->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Raney Nickel is pyrophoric and must be handled under an inert atmosphere or kept wet.

  • Hydrogen gas is flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

By following these detailed protocols, researchers can safely and efficiently synthesize this compound on a larger laboratory scale, ensuring high purity for subsequent applications in drug discovery and development.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthetic Route to 3-Amino-2-hydroxyacetophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed description of a common and reliable synthetic route to 3-Amino-2-hydroxyacetophenone, a key intermediate in the synthesis of pharmaceuticals such as Pranlukast[1][2]. The primary method detailed involves a two-step process commencing with the nitration of 2-hydroxyacetophenone to yield 2-hydroxy-3-nitroacetophenone, followed by the subsequent reduction of the nitro group. While the Houben-Hoesch reaction presents an alternative approach for synthesizing acylphenols from phenols and nitriles, this document focuses on the more extensively documented nitration-reduction pathway for which detailed experimental data is readily available[3][4][5][6][7].

Synthetic Pathway Overview

The described synthesis is a two-step process. The first step is the regioselective nitration of 2-hydroxyacetophenone to introduce a nitro group at the 3-position of the aromatic ring. The second step involves the reduction of this nitro group to an amino group to yield the final product, 3-Amino-2-hydroxyacetophenone.

Synthetic_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2-hydroxyacetophenone 2-hydroxyacetophenone 2-hydroxy-3-nitroacetophenone 2-hydroxy-3-nitroacetophenone 2-hydroxyacetophenone->2-hydroxy-3-nitroacetophenone HNO₃, Acetic Acid 3-amino-2-hydroxyacetophenone 3-amino-2-hydroxyacetophenone 2-hydroxy-3-nitroacetophenone->3-amino-2-hydroxyacetophenone H₂, Pt/C, Ethanol

Caption: Two-step synthesis of 3-Amino-2-hydroxyacetophenone.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-nitroacetophenone

This protocol is based on the nitration of 2-hydroxyacetophenone.

Materials:

  • 2-hydroxyacetophenone

  • Glacial acetic acid

  • Nitric acid (specific gravity 1.40)

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 10.0 g of 2-hydroxyacetophenone in 60 ml of glacial acetic acid.

  • Over a period of 2 hours at room temperature, add 10.4 ml of nitric acid.

  • Stir the mixture for 17 hours.

  • Pour the reaction mixture onto ice.

  • Collect the resulting precipitate, which contains a mixture of 3- and 5-nitro isomers, by filtration.

  • Separate the isomers using High-Performance Liquid Chromatography (HPLC) to obtain pure 2-hydroxy-3-nitroacetophenone[8].

Step 2: Synthesis of 3-Amino-2-hydroxyacetophenone

This protocol describes the reduction of the nitro-intermediate to the final product.

Materials:

  • 2-hydroxy-3-nitroacetophenone

  • Ethanol

  • Platinum on charcoal (Pt/C) catalyst

  • Silica gel for column chromatography

  • Diethyl ether

Procedure:

  • Prepare a solution of 4.0 g of 2-hydroxy-3-nitroacetophenone in 150 ml of ethanol.

  • Transfer the solution to a hydrogenation apparatus.

  • Add a catalytic amount of platinum on charcoal.

  • Hydrogenate the mixture at 25°C and 50 p.s.i. for 2.5 hours[9].

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the filtrate in vacuo to yield a black solid.

  • Purify the solid by chromatography on a silica gel column, using diethyl ether as the eluant.

  • Collect the fastest-moving yellow band to obtain 3-amino-2-hydroxyacetophenone as a bright yellow solid[9].

Data Presentation

The following tables summarize the quantitative data for the described synthetic route.

Table 1: Reaction Conditions and Yields

StepStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)
12-hydroxyacetophenone2-hydroxy-3-nitroacetophenoneHNO₃, Acetic AcidRoom Temp17~36*
22-hydroxy-3-nitroacetophenone3-amino-2-hydroxyacetophenoneH₂, Pt/C, Ethanol252.575

*Yield is for the isolated 3-nitro isomer after HPLC separation.[8][9]

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-hydroxy-3-nitroacetophenoneC₈H₇NO₄181.15--
3-amino-2-hydroxyacetophenoneC₈H₉NO₂151.1695-97Bright yellow solid

[Physical data sourced from multiple references][9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Amino-2-hydroxyacetophenone.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Nitration Nitration of 2-hydroxyacetophenone Precipitation Precipitation on Ice & Filtration Nitration->Precipitation Reduction Reduction of 2-hydroxy-3-nitroacetophenone Filtration Catalyst Filtration (Step 2) Reduction->Filtration HPLC HPLC Separation (Step 1) Precipitation->HPLC HPLC->Reduction Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography MP Melting Point Determination Chromatography->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Chromatography->Spectroscopy

Caption: General experimental workflow for the synthesis of 3-Amino-2-hydroxyacetophenone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most feasible synthetic routes are:

  • Route A: A two-step process involving the nitration of 2-hydroxybenzonitrile to yield 2-hydroxy-3-nitrobenzonitrile, followed by the reduction of the nitro group.

  • Route B: A one-pot conversion of 3-amino-2-hydroxybenzaldehyde to the corresponding nitrile using hydroxylamine and a suitable dehydrating agent or catalyst.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, degradation of starting materials or products, and the formation of side products. For instance, in the dehydration of aldoximes, elevated temperatures can lead to the formation of triazine byproducts.[1] In reactions involving diazonium salts, such as the Sandmeyer reaction, maintaining a low temperature (0-5°C) is crucial to prevent decomposition.[2]

Q3: What are the common impurities I should look for, and how can I minimize them?

A3: Common impurities include unreacted starting materials and byproducts from side reactions. If your synthesis involves the dehydration of an oxime, incomplete conversion will result in the presence of the aldoxime in your final product.[2] At temperatures above 100°C, 2-hydroxybenzonitriles can undergo self-condensation to form high-melting triazines, which can reduce yield and cause reactor clogging.[1] To minimize these, ensure optimal reaction conditions for full conversion and maintain careful temperature control.

Q4: How can I effectively purify the final this compound product?

A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents to consider are ethanol, methanol, or a mixture of ethanol and water. If you encounter issues with the compound "oiling out," it may be because the boiling point of the solvent is higher than the melting point of your compound. In such cases, adding a co-solvent in which the compound is less soluble can help induce crystallization. For column chromatography, if you observe smearing on a silica gel TLC plate, it is likely due to the interaction of the basic amino group with the acidic silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can resolve this issue.

Troubleshooting Guides

Route A: Nitration and Reduction Pathway

Issue 1: Low yield during the nitration of 2-hydroxybenzonitrile.

Possible CauseTroubleshooting Steps
Inadequate Nitrating Agent Ensure the use of a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid. The concentration and ratio of the acids are critical and should be carefully controlled.
Suboptimal Reaction Temperature Nitration reactions are exothermic. Maintain a low temperature, typically between 0-10°C, to prevent over-nitration and side product formation.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it proceeds to completion.

Issue 2: Incomplete reduction of 2-hydroxy-3-nitrobenzonitrile.

Possible CauseTroubleshooting Steps
Ineffective Reducing Agent Common reducing agents for nitro groups include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. Ensure the chosen reagent is active and used in the correct stoichiometric amount.
Poor Catalyst Activity (for catalytic hydrogenation) If using a catalyst like Palladium on carbon (Pd/C), ensure it is not poisoned and is properly dispersed in the reaction mixture.
Incorrect pH The pH of the reaction can significantly impact the reduction process. Follow the specific pH requirements of your chosen protocol.
Route B: One-Pot Conversion of Aldehyde to Nitrile

Issue 1: Low conversion of 3-amino-2-hydroxybenzaldehyde to the nitrile.

Possible CauseTroubleshooting Steps
Inefficient Dehydrating Agent/Catalyst Several reagents can be used for the one-pot conversion of aldehydes to nitriles, including ferrous sulfate in DMF or sodium sulfate and sodium bicarbonate under microwave irradiation. The choice of reagent and reaction conditions are critical for high yield.[3][4]
Presence of Water Ensure all reagents and solvents are anhydrous, as water can interfere with the dehydration of the intermediate oxime.
Suboptimal Reaction Temperature The reaction temperature will depend on the chosen method. For microwave-assisted synthesis, optimize the power and time. For conventional heating, maintain the temperature as specified in the protocol.

Experimental Protocols

Protocol A1: Synthesis of 2-hydroxy-3-nitrobenzonitrile (Nitration)

This protocol is adapted from the nitration of a similar phenolic compound.

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-hydroxybenzonitrile (10.0 g, 0.084 mol).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid (20 mL) while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.3 mL, 0.092 mol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of 2-hydroxybenzonitrile, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-hydroxy-3-nitrobenzonitrile.

Protocol A2: Synthesis of this compound (Reduction)

This is a general protocol for the reduction of an aromatic nitro group.

  • In a 500 mL round-bottom flask, suspend 2-hydroxy-3-nitrobenzonitrile (10.0 g, 0.061 mol) in ethanol (200 mL).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (41.3 g, 0.183 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add a saturated solution of sodium bicarbonate to the residue until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol B: One-Pot Synthesis of this compound from 3-amino-2-hydroxybenzaldehyde

This protocol is adapted from one-pot syntheses of nitriles from aldehydes.[4]

  • In a round-bottom flask, dissolve 3-amino-2-hydroxybenzaldehyde (5.0 g, 0.036 mol) and hydroxylamine hydrochloride (2.8 g, 0.040 mol) in dimethylformamide (DMF) (50 mL).

  • Add anhydrous ferrous sulfate (FeSO₄) (0.55 g, 3.6 mmol) to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Comparison of Yields for Analogous Nitrile Syntheses

Starting MaterialProductReagents and ConditionsYield (%)Reference
2-Hydroxybenzaldehyde2-HydroxybenzonitrileHydroxylamine HCl, Na₂SO₄, NaHCO₃, Microwave90[3]
2-Hydroxybenzaldehyde2-HydroxybenzonitrileHydroxylamine HCl, FeSO₄, DMF, Reflux85[4]
3-Aminobenzamide3-AminobenzonitrileThionyl chloride, Toluene, 90-100°C91.3[5]

Mandatory Visualizations

G cluster_0 Synthesis Route A: Nitration and Reduction A 2-Hydroxybenzonitrile B 2-Hydroxy-3-nitrobenzonitrile A->B HNO₃, H₂SO₄ C This compound B->C Reduction (e.g., SnCl₂, HCl)

Caption: Synthetic pathway via nitration and subsequent reduction.

G cluster_1 Synthesis Route B: One-Pot Conversion D 3-Amino-2-hydroxybenzaldehyde E This compound D->E NH₂OH·HCl, Dehydrating Agent/Catalyst

Caption: One-pot synthesis from the corresponding aldehyde.

G cluster_2 Troubleshooting Workflow for Low Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions Yes Degradation Degradation of Materials? SideProducts->Degradation No Purification Improve Purification Method SideProducts->Purification Yes CheckPurity Check Starting Material Purity Degradation->CheckPurity Yes HighYield Improved Yield Degradation->HighYield No OptimizeConditions->HighYield Purification->HighYield CheckPurity->HighYield

References

Technical Support Center: Purification of Crude 3-Amino-2-hydroxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Amino-2-hydroxybenzonitrile via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or selecting a solvent in which the compound has low solubility even at elevated temperatures.

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Add small increments (1-2 mL at a time) of the hot recrystallization solvent to the flask, ensuring the solution is at or near its boiling point. Allow time for the solute to dissolve after each addition.

    • Re-evaluate Solvent Choice: If a large volume of solvent has been added and the solid remains undissolved, the chosen solvent may be unsuitable. It is crucial to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at high temperatures.

    • Check for Insoluble Impurities: The undissolved material could be an insoluble impurity. If a significant portion of your compound has dissolved and only a small amount of solid remains, you may proceed to hot filtration to remove the insoluble matter.

Q2: No crystals are forming as the solution cools. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue, often due to using too much solvent or the formation of a supersaturated solution.[1][2][3]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

      • Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[1]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2][3][4]

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[2] This can be caused by a highly impure sample or a solution that is too concentrated.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[2][4]

    • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can help slow the rate of cooling, providing more time for proper crystal lattice formation.

    • Solvent System Modification: Consider using a different solvent or a mixed solvent system.

Q4: The recrystallization yield is very low. What are the possible causes?

A4: A low recovery can result from several factors during the experimental procedure.

  • Possible Causes & Solutions:

    • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.[1][4] To check this, you can try to evaporate some of the mother liquor to see if a substantial amount of solid is recovered.

    • Premature Crystallization: The compound may have crystallized during hot filtration. Ensure the filtration apparatus is pre-heated.[2]

    • Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures.

    • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the recrystallization flask to the filter funnel.

Experimental Protocol: Recrystallization of this compound

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7] this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on the polar nature of the amino and hydroxyl groups, suitable solvents include water, ethanol, or mixtures thereof. The ideal solvent should dissolve the compound when hot but not at room temperature. Preliminary small-scale solubility tests are recommended.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

Data Presentation

Table 1: Recrystallization Solvent Suitability and Expected Outcomes

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointExpected Recovery YieldNotes
WaterLowModerate to HighGood to ExcellentIdeal for polar impurities. May require a larger volume.
EthanolLow to ModerateHighFair to GoodGood for less polar impurities. Higher solubility may reduce yield.
Ethanol/WaterVariableHighGood to ExcellentAllows for fine-tuning of polarity to optimize solubility and yield.
TolueneVery LowLow to ModeratePoor to FairGenerally not recommended due to low solubility.

Note: The expected recovery yield is an estimate and can vary significantly based on the purity of the crude material and the precise experimental technique.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool add_solvent Add More Hot Solvent dissolve->add_solvent Insoluble Impurities or Won't Dissolve oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No oiling_out->crystals_form No reheat_add Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add Yes end Pure Product Obtained filter_dry->end add_solvent->dissolve induce->crystals_form Try Again boil_off Boil Off Excess Solvent induce->boil_off Still No Crystals boil_off->cool change_solvent Change Solvent System boil_off->change_solvent Fails reheat_add->cool change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming common side reactions in 3-Amino-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-2-hydroxybenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization: If using a Sandmeyer-type reaction from an aminophenol precursor, the formation of the diazonium salt is critical and highly temperature-sensitive.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. Test for excess nitrous acid with starch-iodide paper to confirm the completion of diazotization.
Inactive catalyst: In cyanation reactions using copper cyanide, the catalyst may be of poor quality or have degraded.Use high-purity copper(I) cyanide. Consider preparing the catalyst in situ if possible. For other catalytic systems (e.g., Pd or Ni), ensure the catalyst is not oxidized.
Poor quality starting materials: Impurities in the starting materials can interfere with the reaction.Use starting materials of high purity. Recrystallize or purify starting materials if necessary.
Presence of Significant Impurities Formation of phenol byproducts: Decomposition of the diazonium salt intermediate, particularly at elevated temperatures, can lead to the formation of corresponding phenols.Maintain strict temperature control (0-5°C) during diazotization. Use the diazonium salt immediately after its formation in the subsequent cyanation step.
Triazine formation: Self-condensation of this compound can occur at high temperatures to form a high-melting triazine byproduct.Avoid excessive heating during the reaction and workup. If high temperatures are necessary, minimize the reaction time.
Unreacted starting materials: Incomplete reaction will result in the presence of starting materials in the crude product.Increase reaction time or temperature cautiously, monitoring the reaction progress by TLC or LC-MS. Consider adding a slight excess of one of the reagents.
Difficult Purification Streaking on silica gel column: The basic nature of the amino group in this compound can cause it to interact strongly with the acidic silica gel, leading to poor separation and product degradation.Neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine (TEA).
Product degradation on silica gel: Prolonged exposure to acidic silica gel can lead to the degradation of the aminonitrile.Minimize the time the product spends on the silica gel column. Alternatively, consider using a different purification method.
Co-elution of impurities: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.Switch to a different chromatographic method, such as reversed-phase chromatography (C18), which separates compounds based on hydrophobicity. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route. For syntheses involving a Sandmeyer-type reaction, the primary side reaction is the decomposition of the diazonium salt intermediate to form the corresponding phenol, which occurs if the temperature is not strictly controlled at 0-5°C. Another significant side reaction, especially at elevated temperatures, is the self-condensation of the product to form a triazine impurity. Incomplete reactions can also lead to the presence of starting materials in the final product.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum could correspond to several impurities. Common culprits include unreacted starting materials, the phenol byproduct from diazonium salt decomposition, or the triazine impurity from self-condensation. It is also possible to have residual solvents from the workup. To identify these impurities, it is recommended to compare the spectrum with the known spectra of the starting materials and potential byproducts. If available, 2D NMR techniques and LC-MS can be invaluable for structure elucidation.

Q3: How can I avoid the degradation of this compound during purification?

A3: The amino group makes the compound basic and susceptible to degradation on acidic media like silica gel. To mitigate this, you can add a basic modifier like triethylamine (1%) to your eluent during column chromatography. Alternatively, using reversed-phase chromatography (C18) can be a better option as it avoids the acidic environment of silica gel. Protecting the amine group before purification and deprotecting it afterward is another strategy, though it adds extra steps to the synthesis.

Q4: What is the optimal method for purifying crude this compound?

A4: The optimal purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: If using silica gel, it is crucial to use a mobile phase containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) to prevent streaking and degradation. Reversed-phase chromatography is often a more suitable alternative.

  • Recrystallization: This method can be highly effective for removing small amounts of impurities and can yield a product of high purity if a suitable solvent or solvent system can be found.

  • Acid-Base Extraction: The basicity of the amino group can be exploited to perform an acid-base extraction to separate it from neutral or acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-hydroxybenzonitrile from 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (Adapted from Patent CA2341718A1)

This protocol describes the deprotection of a BOC-protected precursor to yield the aminonitrile. This method is relevant if a similar protected starting material for this compound is used.

Materials:

  • 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (24 g, 0.102 mole) in dichloromethane (1000 ml).

  • Cool the suspension to 0°C in an ice bath.

  • Add trifluoroacetic acid (100 ml, 1.29 mole) in one portion.

  • Stir the solution for 0.5 hours at 0°C and then for 4 hours at room temperature.

  • Partially concentrate the reaction mixture in vacuo to a total volume of approximately 750 ml.

  • Add ethyl acetate (250 ml) to induce precipitation.

  • Filter the precipitate and wash with ethyl acetate.

  • Dry the solid under vacuum to yield 4-Amino-3-hydroxybenzonitrile as its trifluoroacetic acid salt.

Protocol 2: Synthesis of 3-Aminobenzonitrile from 3-Aminobenzamide (Illustrative of Nitrile Formation by Dehydration)

This protocol demonstrates the synthesis of an aminobenzonitrile from the corresponding amide, a common strategy for nitrile formation.

Materials:

  • 3-Aminobenzamide

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Water

  • 30% Sodium hydroxide solution

Procedure:

  • In a reaction flask equipped with a reflux condenser, add 3-aminobenzamide (102 g, 0.75 mol) to toluene (510 g).

  • Heat the mixture to 90-100°C.

  • Slowly add thionyl chloride (205 g, 1.72 mol) dropwise. A significant amount of HCl and SO₂ gas will be evolved.

  • After the addition is complete, maintain the temperature until all the solids have dissolved and gas evolution ceases.

  • Cool the solution to 50-60°C.

  • In a separate flask, heat water (102 g) to 50-60°C.

  • Slowly add the dehydrated solution to the hot water with stirring. SO₂ gas will be evolved.

  • After the addition is complete, continue stirring until gas evolution stops.

  • While hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.

  • Allow the layers to separate.

  • Cool the organic layer to 0-5°C with slow stirring to induce crystallization.

  • Filter the solid, wash with cold toluene (0-5°C), and dry to obtain 3-aminobenzonitrile. This process has been reported to yield 80.8 g (91.3%) of product with a purity of 99.6% by GC.

Data Presentation

Table 1: Reported Yields and Purities for Aminobenzonitrile Synthesis

Starting Material Product Reagents Yield Purity Reference
3-Aminobenzamide3-AminobenzonitrileThionyl chloride, Toluene91.3%99.6% (GC)Patent CN111269144A
1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate4-Amino-3-hydroxybenzonitrile TFA saltTrifluoroacetic acid, CH₂Cl₂Not specifiedNot specifiedPatent CA2341718A1

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., Protected Aminophenol or Aminobenzamide) reaction Chemical Transformation (e.g., Deprotection or Dehydration) start->reaction Reagents, Solvent, Temperature workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup Reaction Mixture crude Crude Product workup->crude Crude Extract purification_method Purification (e.g., Column Chromatography, Recrystallization) crude->purification_method pure_product Pure this compound purification_method->pure_product Isolated Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Diazotization start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Side Reactions start->cause4 sol1 Control Temperature (0-5°C) Use Fresh Reagents cause1->sol1 sol2 Use High-Purity Catalyst Prepare in situ cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Optimize Reaction Conditions (Temp, Time) cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

Technical Support Center: Optimizing Reactions for 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Amino-2-hydroxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. The following information is curated to address specific issues related to temperature and pressure optimization.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions to optimize your reaction conditions.

Symptom Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate, or too high, leading to decomposition of reactants or products.Systematically screen a range of temperatures. For reactions analogous to the synthesis of 3-hydroxy-2-isopropylbenzonitrile, temperatures for steps like palladium-catalyzed cyanation are often in the 80-100 °C range.[1] For diazotization, a critical step in related syntheses, temperatures must be kept low, typically between 0-5 °C.[1]
Incorrect Pressure: For reactions involving gases (e.g., hydrogenation), the pressure might be insufficient to drive the reaction forward.If your synthesis involves a hydrogenation step, ensure the pressure is within the optimal range. While specific data for this compound is unavailable, related hydrogenations are often performed at elevated pressures.
Incomplete Deprotonation: For reactions requiring the deprotonation of the hydroxyl group, the base may be too weak.Consider using a stronger base. For similar phenolic compounds, a range of bases from potassium carbonate to sodium hydride can be employed depending on the specific reaction.[2]
Formation of Impurities/Byproducts High Reaction Temperature: Elevated temperatures can lead to side reactions, such as polymerization or the formation of undesired isomers.Carefully control the reaction temperature. For sensitive steps like nitration in related syntheses, the temperature should be maintained below 10 °C to minimize byproduct formation.[1]
Presence of Oxygen or Moisture: Certain reactions, particularly those involving organometallic reagents, are sensitive to air and moisture.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.Carefully control the stoichiometry of your reactants.
Reaction Stalls or is Sluggish Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent at the reaction temperature.Choose a solvent in which all reactants are soluble at the desired reaction temperature. For related benzonitrile syntheses, solvents like DMF, ethanol, and toluene are commonly used.[1][3]
Catalyst Deactivation: The catalyst may be poisoned by impurities or may have degraded over time.Use fresh, high-purity catalyst. Ensure all reactants and solvents are free of potential catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature optimization in the synthesis of this compound?

A1: A good starting point depends on the specific reaction step. For steps involving the formation of a diazonium salt from an amino group, it is crucial to maintain a low temperature, typically between 0-5 °C, to prevent decomposition.[1][4] For subsequent reactions, such as cyanation or hydrolysis, a higher temperature in the range of 50-100 °C is often employed.[1] It is recommended to perform small-scale experiments at different temperatures to determine the optimal conditions for your specific protocol.

Q2: How does pressure influence the synthesis of this compound?

A2: While many steps in the synthesis of this compound may not be significantly affected by pressure, certain reactions, such as catalytic hydrogenation to introduce the amino group, are highly pressure-dependent. In such cases, higher pressures generally lead to faster reaction rates. However, excessively high pressures can also lead to over-reduction or other side reactions. It is important to consult literature on similar hydrogenations to determine a suitable pressure range. Studies on related aminobenzonitriles show that pressure can also influence intermolecular interactions and crystal packing.[5]

Q3: What are the most common side reactions to be aware of, and how can they be minimized by controlling temperature?

A3: A common side reaction at elevated temperatures is polymerization, especially in the presence of acidic or basic catalysts. Another potential issue is the formation of isomeric byproducts. For instance, during nitration of a related precursor, keeping the temperature below 10 °C is critical to prevent the formation of unwanted isomers.[1] Maintaining precise temperature control throughout the reaction is the most effective way to minimize these side reactions.

Q4: Are there any specific safety precautions to consider when working with elevated temperatures and pressures in these reactions?

A4: Absolutely. All reactions at elevated temperatures and pressures should be conducted in appropriate pressure-rated vessels and behind a blast shield. A pressure relief valve should always be used to prevent over-pressurization. It is also crucial to ensure that the reaction vessel is compatible with the chemicals being used at the intended temperature and pressure.

Experimental Protocols

While a specific, validated protocol for the optimization of temperature and pressure for this compound is not available in the provided search results, the following general methodologies for related reactions can be adapted.

General Protocol for Temperature Screening
  • Reaction Setup: In a series of parallel reaction vials, set up the reaction with identical amounts of starting materials, solvent, and catalyst.

  • Temperature Gradient: Place the vials in a heating block or parallel synthesizer that allows for a temperature gradient across the vials (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as TLC, GC, or LC-MS.

  • Analysis: After a set reaction time, quench the reactions and analyze the product yield and purity for each temperature point to determine the optimum.

General Protocol for Pressure Optimization (for Hydrogenation)
  • Reaction Setup: In a high-pressure reactor, combine the substrate, catalyst, and solvent.

  • Initial Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurization: Pressurize the reactor to the desired starting pressure.

  • Reaction and Monitoring: Heat the reaction to the desired temperature and monitor the uptake of hydrogen gas over time.

  • Varying Pressure: Repeat the experiment at different pressures, keeping all other parameters constant, to determine the effect of pressure on the reaction rate and yield.

Data Presentation

The following tables summarize typical reaction conditions for key transformations in the synthesis of related aminobenzonitriles, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Temperature Parameters for Related Benzonitrile Syntheses

Reaction StepSubstrate ExampleTemperature (°C)Reference
Diazotization3-Amino-2-isopropylthiobenzonitrile0-5[4]
Nitration2-Isopropylbenzonitrile< 10[1]
Palladium-Catalyzed CyanationAryl triflate80-100[1]
Cyanation with CuCNBrominated benzoxazolinone120-175[6]
HydrolysisDiazonium salt of 3-amino-2-isopropylthiobenzonitrile60[4]

Table 2: Pressure Parameters for a Related Hydrogenation Reaction Note: Specific pressure data for the synthesis of this compound is not available. The following is a general example.

Reaction StepSubstrate ExamplePressure (psi)Catalyst
Reduction of Nitro Group3-Nitro-2-isopropylbenzonitrileAtmospheric (reflux)SnCl₂·2H₂O or Fe

Mandatory Visualizations

The following diagrams illustrate logical workflows for optimizing reaction conditions.

experimental_workflow cluster_temp Temperature Optimization cluster_press Pressure Optimization (for applicable reactions) T_Start Define Temperature Range T_Exp Run Parallel Experiments at Different Temperatures T_Start->T_Exp T_Analysis Analyze Yield and Purity (TLC, GC, LC-MS) T_Exp->T_Analysis T_Optimum Identify Optimum Temperature T_Analysis->T_Optimum P_Start Define Pressure Range P_Exp Run Experiments at Different Pressures P_Start->P_Exp P_Analysis Analyze Reaction Rate and Yield P_Exp->P_Analysis P_Optimum Identify Optimum Pressure P_Analysis->P_Optimum

Caption: Experimental workflow for temperature and pressure optimization.

troubleshooting_flowchart cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities cluster_stalled Troubleshooting Stalled Reaction Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurity Impurity Formation Start->Impurity Stalled Reaction Stalled Start->Stalled CheckTemp Check Temperature LowYield->CheckTemp CheckPressure Check Pressure (if applicable) LowYield->CheckPressure CheckBase Check Base Strength LowYield->CheckBase ControlTemp Optimize Temperature Control Impurity->ControlTemp InertAtmosphere Ensure Inert Atmosphere Impurity->InertAtmosphere Stoichiometry Verify Stoichiometry Impurity->Stoichiometry CheckSolubility Check Reactant Solubility Stalled->CheckSolubility CheckCatalyst Check Catalyst Activity Stalled->CheckCatalyst

Caption: Logical flowchart for troubleshooting common reaction issues.

References

Technical Support Center: Column Chromatography Purification of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing column chromatography for this specific compound. Here you will find troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: The purification of this compound is primarily influenced by its molecular structure, which includes a polar amino (-NH2) group, a polar hydroxyl (-OH) group, and a moderately polar nitrile (-CN) group on an aromatic ring. These features make the molecule quite polar, leading to strong interactions with polar stationary phases like silica gel. The amino group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, which can lead to significant peak tailing.[1][2][3] Additionally, aromatic amines can be susceptible to oxidation, which may cause discoloration of the product.[4]

Q2: What is a good starting point for a mobile phase (solvent system) for purifying this compound on a silica gel column?

A2: A good starting point for mobile phase selection is to use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2][5] Common solvent systems for polar compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4] For this specific compound, a mixture of hexane and ethyl acetate is a recommended starting point.[6]

Q3: I'm observing significant peak tailing. What causes this and how can I resolve it?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[3] It is often caused by strong, non-ideal interactions between the basic amino group and the acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia, to your mobile phase.[2][3] This modifier will compete for the active sites on the silica gel, leading to a more symmetrical peak shape.

Q4: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A4: If your compound does not elute, it may be due to several factors. The compound might be decomposing on the silica gel, or it could be irreversibly adsorbed.[5] First, test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it degrades, you may need to use a deactivated stationary phase or an alternative like alumina.[2][5] If stability is not the issue, the polarity of your mobile phase may still be too low. For very polar compounds, solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane, can be effective.[5]

Q5: My purified fractions are discolored (e.g., yellow or brown). How can I obtain a colorless product?

A5: Discoloration in aromatic amines is often due to air oxidation, which can be accelerated by light or trace metal impurities.[4] If your purified compound is colored, you can try treating a solution of the product with a small amount of activated carbon.[4][7] Gently heat the solution with the carbon, then filter it while hot to remove the carbon and the adsorbed impurities. Subsequent recrystallization can also help in removing colored impurities.[7] To prevent oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[4]

Q6: How much sample can I load onto my column?

A6: The amount of sample you can load depends on the difficulty of the separation and the column size. For good separation, a general rule of thumb is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1.[1] Overloading the column is a common reason for poor separation, leading to broad, overlapping bands.[1][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Incorrect Mobile Phase Polarity: The polarity may be too high, causing compounds to elute together, or too low, causing broad bands.[1]Optimize the solvent system using TLC to achieve a clear separation between your target compound and impurities, aiming for an Rf of ~0.2-0.3 for the target.[2]
Column Overloading: Too much sample was loaded for the amount of silica gel used.[1][8]Reduce the sample load. Use a silica-to-sample ratio of at least 30:1.[1]
Improper Column Packing: Channels, cracks, or air bubbles in the silica bed lead to uneven solvent flow.[1]Ensure the column is packed uniformly using a slurry method and is never allowed to run dry.[1][4]
Peak Tailing Strong Analyte-Stationary Phase Interaction: The basic amino group is interacting strongly with acidic silica gel.[1][2]Add a basic modifier like 0.5-2% triethylamine or ammonia to the mobile phase to improve peak shape.[2][3]
Sample Overloading: Concentrated bands can lead to tailing.Reduce the amount of sample loaded onto the column.[1]
No Compound Eluting Compound Decomposition: The compound may not be stable on silica gel.[5]Test for stability on a TLC plate. If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[2][5]
Mobile Phase Polarity Too Low: The solvent system is not strong enough to move the polar compound.Gradually increase the mobile phase polarity. For highly polar compounds, consider a solvent system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution.[5]
Compound Elutes Too Quickly Mobile Phase Polarity Too High: The solvent is too polar, causing the compound to elute with the solvent front.[5]Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).[3] Check the first few fractions; your compound may have eluted undetected.[5]
Low Recovery Compound Irreversibly Adsorbed: The compound is too strongly bound to the silica gel.Use a more polar eluent or add a modifier (e.g., triethylamine). If recovery is still low, consider an alternative stationary phase.[2]
Incomplete Elution: The chromatography was stopped before the compound fully eluted.Continue eluting with a more polar solvent and monitor fractions with TLC until no more product is detected.
Sample Precipitation at Loading: The compound may have precipitated at the top of the column if loaded in a solvent in which it is not very soluble.Use a dry loading technique: pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column.[7][9]

Quantitative Data Summary

The following tables provide recommended starting parameters for the purification of this compound.

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Stationary Phase Mobile Phase System Typical Starting Ratio (v/v) Notes
Silica Gel 60 F254 (TLC)Hexane / Ethyl Acetate70:30 to 50:50Adjust ratio to achieve an Rf of 0.2-0.3 for the target compound.
Silica Gel 60 F254 (TLC)Dichloromethane / Methanol98:2 to 95:5A more polar system if the compound shows low mobility in Hexane/EtOAc.
Silica Gel (Column)Hexane / Ethyl Acetate (+ 0.5% Triethylamine)Start with a lower polarity than the TLC system (e.g., 80:20) and gradually increase the polarity.Gradient elution is often more effective than isocratic (single solvent mixture) elution.[6]
Silica Gel (Column)Dichloromethane / Methanol (+ 0.5% Triethylamine)Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.Useful for eluting the highly polar target compound after less polar impurities have been removed.

Table 2: General Column Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.[6]
Silica Gel : Crude Sample Ratio 30:1 to 50:1 (by weight)Ensures adequate separation capacity and prevents column overloading.[1]
Column Dimensions Dependent on sample sizeChoose a column diameter that allows for a narrow sample band. A taller column generally provides better resolution.
Sample Loading Method Dry Loading or Minimal SolventDry loading is preferred if the sample has poor solubility in the mobile phase.[9] Otherwise, dissolve in the minimum amount of solvent to ensure a narrow starting band.[7][9]
Elution Mode Gradient ElutionStarting with a low polarity mobile phase and gradually increasing it helps to first elute non-polar impurities, followed by the target compound, improving separation.[4][6]

Experimental Protocol: Flash Column Chromatography

This protocol describes a standard procedure for purifying this compound on silica gel.

1. Solvent System Selection (TLC)

  • Develop a TLC plate with your crude material using various ratios of Hexane:Ethyl Acetate (e.g., 8:2, 7:3, 6:4) to find a system where the this compound spot has an Rf value of approximately 0.2-0.3.

  • Add ~0.5% triethylamine to the developing solvent to check for improvements in spot shape and reduce streaking.

2. Column Packing

  • Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6][10]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).[6][10]

  • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. Allow the silica to settle.[10]

  • Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7][10]

3. Sample Loading

  • Wet Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution dropwise to the top of the silica gel bed.[7][9]

  • Dry Loading (Recommended): Dissolve the crude compound in a volatile solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7][9]

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting with the low-polarity starting solvent determined from your TLC analysis.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6] This will elute less polar impurities first, followed by the desired compound.

5. Fraction Analysis

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Spot a small amount from several consecutive fractions on a single TLC plate, along with a spot of your crude starting material for comparison.

  • Combine the fractions that contain only the pure this compound.

6. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

G Figure 1: General Workflow for Purification cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Gradient (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Purified this compound Evap->Pure

References

Troubleshooting low purity issues in 3-Amino-2-hydroxybenzonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues with 3-Amino-2-hydroxybenzonitrile samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low purity in this compound samples?

A1: Low purity in this compound samples can stem from several factors, including incomplete reactions, the formation of side products during synthesis, and degradation of the final compound. The presence of amino, hydroxyl, and nitrile functional groups makes the molecule susceptible to various side reactions and degradation pathways.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC provides quantitative data on the percentage of the main component and any impurities, while NMR can help in the structural elucidation of these impurities.

Q3: What are some potential impurities I should be aware of?

A3: Potential impurities can include unreacted starting materials, isomers, by-products from side reactions, and degradation products. The specific impurities will depend on the synthetic route employed. For instance, aminonitriles can undergo hydrolysis to the corresponding amino acid or amino amide, particularly under acidic or strongly basic conditions.[1] Oxidation of the aminophenol ring is also a possibility.

Troubleshooting Guides

Low Purity After Synthesis

Problem: My this compound sample shows low purity (<95%) after the initial synthesis and workup.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed before workup. Consider extending the reaction time or adjusting the temperature.
Side Reactions Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Protecting sensitive functional groups during synthesis may be necessary.
Degradation during Workup Avoid strongly acidic or basic conditions during the aqueous workup, as this can lead to hydrolysis of the nitrile group.[1] Use mild extraction and washing conditions.
Oxidation The aminophenol moiety can be susceptible to oxidation. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Issues During Purification

Problem: I am having difficulty purifying my this compound sample using standard methods.

Problem Possible Cause Suggested Solution
Oiling out during recrystallization The compound's melting point may be lower than the solvent's boiling point, or there's a high concentration of impurities.[3]Try a different solvent system with a lower boiling point. Consider a preliminary purification step like column chromatography to remove major impurities before recrystallization.
Poor separation in column chromatography The compound is strongly interacting with the silica gel due to its basic amino group, leading to streaking.[1]Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape and separation.
Product degradation on silica gel column The acidic nature of silica gel can cause degradation of sensitive compounds.[1]Use a neutral stationary phase like alumina or consider deactivating the silica gel with a base before use.
Low recovery after purification The compound may have significant solubility in the purification solvents, leading to loss in the mother liquor or fractions.For recrystallization, concentrate the mother liquor to obtain a second crop of crystals.[3] For column chromatography, carefully monitor fractions by TLC to avoid discarding those containing the product.

Potential Impurities and Their Origins

Impurity Type Potential Source Analytical Detection Method
Unreacted Starting MaterialsIncomplete reactionHPLC, NMR
Isomeric ByproductsNon-selective reaction conditionsHPLC, NMR
Hydrolysis Products (e.g., 3-Amino-2-hydroxybenzamide)Exposure to acidic or basic conditions during workup or storage[1]HPLC-MS, NMR
Oxidation Products (e.g., quinone-like structures)Exposure to air/oxidantsHPLC-MS, UV-Vis
Polymeric MaterialsSelf-reaction or reaction with impuritiesSize Exclusion Chromatography, MALDI-TOF MS

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.[3][4] An ethanol/water or isopropanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot primary solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: If using a solvent pair, add the second (anti-solvent) dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven.[3]

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of the desired compound from impurities (aim for an Rf value of 0.2-0.4). A mixture of hexanes and ethyl acetate or dichloromethane and methanol are common starting points. To mitigate streaking due to the basicity of the amine, consider adding 0.1-1% triethylamine to the eluent.[1]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 3: HPLC Purity Analysis

This is a general method and may require optimization for your specific instrument and impurity profile.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the run time to elute more non-polar impurities. For example: 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis analysis).

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.[6]

Visual Troubleshooting and Process Flows

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_identification Impurity Identification cluster_optimization Process Optimization cluster_purification Purification Strategy start Low Purity of this compound analysis Analyze by HPLC and NMR start->analysis id_impurities Identify Impurities analysis->id_impurities unreacted Unreacted Starting Materials id_impurities->unreacted Incomplete Reaction side_products Side Products id_impurities->side_products Suboptimal Conditions degradation Degradation Products id_impurities->degradation Harsh Conditions optimize_purification Refine Purification Method id_impurities->optimize_purification optimize_synthesis Optimize Synthesis Conditions unreacted->optimize_synthesis side_products->optimize_synthesis optimize_workup Modify Workup Procedure degradation->optimize_workup purification Select Purification Method optimize_synthesis->purification optimize_workup->purification end High Purity Product optimize_purification->end recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column recrystallization->end column->end Impurity_Formation_Pathways cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_degradation Degradation Pathways start_mat Starting Materials main_product This compound start_mat->main_product Main Reaction side_product Isomeric/Other Byproducts start_mat->side_product Side Reaction hydrolysis Hydrolysis Product (e.g., Amide/Acid) main_product->hydrolysis H2O / H+ or OH- oxidation Oxidation Product (e.g., Quinone-imine) main_product->oxidation [O]

References

Preventing degradation of 3-Amino-2-hydroxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-2-hydroxybenzonitrile

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

A1: this compound is an aromatic organic compound containing amino, hydroxyl, and nitrile functional groups. This specific combination makes the molecule susceptible to degradation, particularly through oxidation of the aminophenol moiety. Improper storage can lead to discoloration (e.g., turning from off-white to brown or black), polymerization, and the formation of impurities, which can compromise experimental results and product quality.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1][2][3] Several suppliers recommend refrigerated temperatures.[4] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[1]

Q3: My solid this compound has changed color. What does this indicate and can I still use it?

A3: A color change, typically to yellow, brown, or black, is a strong indicator of degradation, most likely due to oxidation of the aminophenol group.[1] Using a discolored compound is not recommended as the presence of impurities can lead to inconsistent and unreliable experimental outcomes. It is crucial to first assess the purity of the material using an analytical technique like HPLC or NMR spectroscopy before deciding to use it.

Q4: What are the primary pathways of degradation for this compound?

A4: The main degradation pathway is the oxidation of the aminophenol ring system, which is sensitive to air and light.[1] This can lead to the formation of colored quinone-imine type structures and further polymerization. A secondary pathway, though generally less rapid under anhydrous conditions, is the hydrolysis of the nitrile group to an amide or carboxylic acid, which can be catalyzed by strong acids or bases.[5]

Q5: What substances are incompatible with this compound?

A5: The compound is incompatible with strong oxidizing agents, which will accelerate its degradation.[1][6] It should also be stored away from strong acids and bases, as they can catalyze hydrolysis of the nitrile group or react with the phenolic and amino groups.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action & Prevention
Compound darkens over time (e.g., turns yellow/brown/black). Oxidation: Exposure to atmospheric oxygen. This is the most common cause of discoloration for aminophenols.[1][6]Action: Assess purity via HPLC. If purity is compromised, consider purification (e.g., recrystallization) or disposal. Prevention: Store the compound under an inert gas (argon or nitrogen). Ensure the container is tightly sealed and flushed with inert gas after each use.
Photo-degradation: Exposure to light, especially UV light.[1][2]Action: Check the compound's purity. Prevention: Always store in an opaque or amber vial. Keep the container in a dark place, such as a cabinet or box.
Inconsistent or unexpected experimental results. Compound Degradation: Use of a partially degraded reagent containing unknown impurities.Action: Perform a purity analysis (see Experimental Protocols section) on the batch of the compound being used. Prevention: Implement a routine quality control check for all new and stored batches of the compound. Store small aliquots to avoid contaminating the main stock.
Poor solubility or presence of insoluble particulates. Polymerization: Advanced degradation can lead to the formation of insoluble polymeric materials.Action: The material is likely highly degraded and should be disposed of according to hazardous waste guidelines. Prevention: Strictly adhere to recommended storage conditions (cold, dark, dry, inert atmosphere) to prevent the onset of degradation.[1][3]
Summary of Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature Refrigerated (2-8°C) or cool place.[3][4]Slows the rate of chemical degradation.
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents oxidation of the sensitive aminophenol group.
Light Protect from light. Store in opaque/amber containers.[1][2]Prevents light-induced photochemical degradation.
Moisture Keep in a dry, desiccated environment.[3]Prevents moisture absorption and potential hydrolysis.
Container Tightly sealed, chemical-resistant container.[1][3]Prevents exposure to air and moisture.

Visual Guides & Workflows

Hypothetical Degradation Pathway

The primary degradation risk for this compound is oxidation. The diagram below illustrates a plausible oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation A This compound (Stable) C Initial Oxidation (Quinone-imine intermediate) A->C Oxidation B Oxidative Species (O₂, Light, Metal Ions) B->C D Further Reaction & Polymerization C->D Self-reaction E Colored Degradation Products (Insoluble) D->E

Caption: Plausible oxidative degradation pathway for the compound.

Troubleshooting Workflow for Compound Stability

Use this workflow to diagnose and address potential degradation of your this compound stock.

G start Start: Observe Compound check_color Color Change or Visible Impurities? start->check_color is_ok Compound is Likely Stable. Proceed with Caution. check_color->is_ok No is_bad Degradation Suspected check_color->is_bad Yes analyze Perform Purity Analysis (e.g., HPLC, NMR) is_bad->analyze review Review and Improve Storage Conditions is_bad->review check_purity Purity >95%? analyze->check_purity check_purity->is_ok Yes purify Consider Purification (e.g., Recrystallization) check_purity->purify No discard Dispose of Compound According to Safety Protocols purify->discard If purification fails discard->review

Caption: Decision tree for troubleshooting compound stability.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect degradation products. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid or Trifluoroacetic Acid (TFA) (for mobile phase modification).

    • This compound sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound).

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a blank (diluent) first to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. Degradation products will typically appear as additional, smaller peaks, often with different retention times.

Protocol 2: Accelerated Stability Study

This protocol helps determine the stability of the compound under stress conditions, providing insight into its long-term stability.

  • Sample Preparation:

    • Aliquot approximately 5-10 mg of high-purity this compound into several separate, appropriately labeled vials.

  • Storage Conditions:

    • Condition A (Control): -20°C, dark, under Argon.

    • Condition B (Recommended): 4°C, dark, under Argon.

    • Condition C (Ambient): 25°C, dark, sealed with air.

    • Condition D (Accelerated - Heat): 40°C, dark, sealed with air.

    • Condition E (Accelerated - Light): 25°C, exposed to ambient lab light, sealed with air.

  • Time Points for Analysis:

    • T = 0 (analyze a sample immediately to establish a baseline).

    • T = 1 week.

    • T = 1 month.

    • T = 3 months.

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Visually inspect for any color change.

    • Perform purity analysis using the HPLC method described in Protocol 1.

  • Data Presentation:

    • Record the purity percentage at each time point for each condition in a table. This will allow for a direct comparison of the compound's stability under different environmental stresses.

References

Identifying and removing impurities from 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities from 3-Amino-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities present in this compound will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-hydroxy-3-nitrobenzonitrile or 3-aminobenzamide.

  • Reagents and Byproducts: If a dehydration route from an amide is used, reagents like thionyl chloride and their byproducts might be present.[1]

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to various structural isomers or related compounds.

  • Residual Solvents: Solvents used during the synthesis and work-up procedures are common impurities.

  • Degradation Products: Amino- and hydroxy-substituted benzonitriles can be susceptible to oxidation or other forms of degradation, especially if exposed to light or air for extended periods.[2]

Q2: What is a good starting point for the purification of solid this compound?

A2: For a solid crude product, a preliminary wash with a non-polar solvent can be effective for removing non-polar impurities. Following this, recrystallization is often a robust initial purification method.[3]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound melts in the hot solvent or separates as a liquid upon cooling instead of forming crystals. To address this, you can:

  • Add more of the hot solvent to ensure complete dissolution.

  • Allow the solution to cool more slowly to promote crystal formation.

  • Try a different solvent system, possibly one with a lower boiling point or a mixture of solvents.[3]

Q4: The purity of my this compound does not improve significantly after recrystallization. What should I do next?

A4: If recrystallization is ineffective, it is likely that the impurities have very similar solubility properties to the desired compound. In this case, column chromatography is the recommended next step to separate compounds based on their differential adsorption to a stationary phase.[4]

Q5: I'm observing tailing or smearing of my compound on a silica gel TLC plate. How can I resolve this?

A5: Tailing of amino compounds on silica gel is a common issue due to the interaction between the basic amino group and the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures.- Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[3]- Use the minimum amount of hot solvent necessary for dissolution.[4]
No Crystal Formation The solution is not supersaturated, or nucleation is not initiated.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Reduce the volume of the solvent by evaporation and allow it to cool again.[6]
Product is Discolored Impurities are co-precipitating with the product.- Treat the solution with activated carbon before hot filtration to remove colored impurities.- Ensure the solution cools slowly to allow for selective crystallization.[4]
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation The eluent system is not providing adequate separation between the compound and impurities.- Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.- Consider using a different stationary phase, such as alumina, if silica gel is not effective.[3]
Compound Streaking The compound is interacting strongly with the acidic silica gel stationary phase.- Add a small amount of a basic modifier like triethylamine to the eluent system.[5]
Low Yield The compound is irreversibly adsorbed onto the column or is spread across too many fractions.- Pre-treat the silica gel with the eluent containing a basic modifier before packing the column.- Carefully monitor fractions using TLC to combine only the pure fractions.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[7] Common solvents to screen for amino-hydroxy compounds include ethanol, methanol, water, or mixtures thereof.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal stationary phase (e.g., silica gel) and eluent system that provides good separation between this compound and its impurities. A common starting point is a gradient of ethyl acetate in hexanes. To prevent tailing, consider adding a small percentage of triethylamine to the eluent.

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Check (TLC, etc.) recrystallization->analysis1 column_chromatography Column Chromatography analysis2 Purity Check (TLC, etc.) column_chromatography->analysis2 pure_product Pure Product analysis1->column_chromatography Purity < 98% analysis1->pure_product Purity > 98% analysis2->pure_product

Caption: A typical purification workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography low_recovery Low Recovery recrystallization->low_recovery Yes oiling_out Oiling Out recrystallization->oiling_out Yes no_crystals No Crystals recrystallization->no_crystals Yes poor_separation Poor Separation chromatography->poor_separation Yes streaking Streaking chromatography->streaking Yes solve_low_recovery Change Solvent / Use Less Solvent low_recovery->solve_low_recovery solve_oiling_out Cool Slowly / Change Solvent oiling_out->solve_oiling_out solve_no_crystals Scratch Flask / Add Seed Crystal no_crystals->solve_no_crystals solve_poor_separation Adjust Eluent Polarity poor_separation->solve_poor_separation solve_streaking Add Basic Modifier to Eluent streaking->solve_streaking

Caption: Troubleshooting decision tree for purification issues.

References

Catalyst Selection for Efficient Synthesis of 3-Amino-2-hydroxybenzonitrile Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-amino-2-hydroxybenzonitrile derivatives. The following sections detail catalyst selection, experimental protocols, and solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound derivatives?

A1: The main catalytic routes for the synthesis of this compound and its derivatives include:

  • Cyanation of Halogenated Precursors: This method involves the reaction of a halogenated precursor, such as a brominated benzoxazolinone, with a cyanide source like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂). Transition metal catalysts like Pd(0) or Ni(0) can also be employed.[1][2]

  • Sandmeyer Reaction: This classic method involves the diazotization of a corresponding aminophenol derivative, followed by a copper-catalyzed displacement with a cyanide nucleophile.[3][4] Low temperatures (0-5°C) are crucial during diazotization to prevent the decomposition of the diazonium salt.[3]

  • Biocatalytic Synthesis: Engineered enzymes, such as aldoxime dehydratases, offer a green chemistry approach, converting substituted benzaldoximes to the corresponding nitriles under mild conditions.[5] This method avoids the use of toxic organic solvents and energy-intensive processes.[5]

  • Nickel-Catalyzed Cyanation: For specific substrates, such as 3-chloro-2-alkylthioanilines, a nickel catalyst like nickel tetrakistriphenylphosphine can be effective for the chloro-cyano exchange.[6]

Q2: How do I choose the most appropriate catalyst for my specific derivative?

A2: The choice of catalyst depends on several factors, including the starting material, desired scale, and available equipment.

  • For laboratory-scale synthesis with readily available aminophenol precursors, the Sandmeyer reaction is a robust choice.

  • When starting from a halogenated intermediate , copper(I) cyanide is a common and effective reagent, though palladium or nickel catalysts may offer improved yields in some cases.[1][2]

  • For large-scale and environmentally friendly production , biocatalysis using engineered enzymes is an appealing alternative to traditional methods.[5]

  • If your starting material is a chloro-substituted aniline derivative , a nickel-phosphine complex could be the most efficient catalyst.[6]

A decision-making workflow for catalyst selection is illustrated below.

Start Identify Starting Material Aminophenol 2-Aminophenol Derivative Start->Aminophenol Halogenated Halogenated Precursor (e.g., Bromo-benzoxazolinone) Start->Halogenated Aldoxime Benzaldoxime Derivative Start->Aldoxime Chloroaniline Chloro-substituted Aniline Start->Chloroaniline Catalyst1 Sandmeyer Reaction (Cu(I) catalyst) Aminophenol->Catalyst1 Diazotization followed by cyanation Catalyst2 CuCN or Zn(CN)2 (Optional Pd(0)/Ni(0) catalyst) Halogenated->Catalyst2 Nucleophilic substitution Catalyst3 Aldoxime Dehydratase (Biocatalysis) Aldoxime->Catalyst3 Dehydration Catalyst4 Nickel Tetrakis- (triphenylphosphine) Chloroaniline->Catalyst4 Cl/CN Exchange

Caption: Catalyst selection workflow based on starting material.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction

Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the slow addition of sodium nitrite to the acidic solution of the aminophenol.[3]
Decomposition of Diazonium Salt Use the diazonium salt solution immediately after preparation and keep it cold. Avoid exposing it to elevated temperatures.
Inefficient Cyanation Ensure the copper(I) cyanide solution is freshly prepared and active. The addition of the diazonium salt to the cyanide solution should be slow and controlled.

Issue 2: Significant Byproduct Formation

Potential Cause Troubleshooting Step
Side Reactions of Diazonium Salt Minimize the time between the formation of the diazonium salt and its use in the cyanation step. Ensure proper acidic conditions are maintained.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.
Impure Starting Materials Use high-purity aminophenol and other reagents to avoid the formation of colored impurities.

Issue 3: Catalyst Deactivation or Low Turnover

Potential Cause Troubleshooting Step
Air or Moisture Sensitivity (for Ni/Pd catalysts) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1][2]
Ligand Dissociation For phosphine-ligated catalysts, an excess of the ligand may be required to maintain catalyst stability.
Suboptimal Reaction Temperature Optimize the reaction temperature. For cyanation of halogenated precursors, temperatures can range from 120-175°C.[1][2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different catalytic systems relevant to the synthesis of substituted benzonitriles.

Synthetic RouteCatalyst/ReagentStarting MaterialTemperature (°C)Reaction Time (h)Yield (%)Reference
CyanationCuCN6-bromo-2(3H)-benzoxazolone150688.5[2]
CyanationNi(PPh₃)₄3-chloro-2-isopropylthioaniline50< 2476[6]
Sandmeyer ReactionCuCN2-Aminophenol0-5 (diazotization)VariableModerate to Good[4]
BiocatalysisOxdRE-Wtortho-substituted benzaldoximes10VariableHigh Activity[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-hydroxybenzonitrile via Cyanation of a Brominated Benzoxazolinone (Adapted from[1][2])

This protocol describes a two-step process starting from 6-bromo-2(3H)-benzoxazolone.

Start Start: 6-bromo-2(3H)-benzoxazolone Step1 Step 1: Cyanation - Add CuCN and DMF - Heat to 150°C for 6h under N₂ Start->Step1 Step2 Step 2: Work-up - Cool to 100°C - Add H₂O and NaCN - Stir for 2h at RT Step1->Step2 Step3 Step 3: Extraction & Isolation - Partition with EtOAc at 70°C - Wash organic phase with H₂O - Concentrate in vacuo Step2->Step3 Product Product: 2-Oxo-2,3-dihydro-1,3- benzoxazole-6-carbonitrile Step3->Product Step4 Step 4: Hydrolysis (not detailed in source) Leads to 4-Amino-3-hydroxybenzonitrile Product->Step4

Caption: Experimental workflow for cyanation of a brominated precursor.
  • Cyanation:

    • To a solution of dimethylformamide (DMF), add 6-bromo-2(3H)-benzoxazolone and copper(I) cyanide (CuCN).[2]

    • Heat the mixture to 150°C for 6 hours under a nitrogen atmosphere.[2]

  • Work-up:

    • Cool the reaction mixture to 100°C.[2]

    • Add water and sodium cyanide (NaCN) and stir the suspension for 2 hours at ambient temperature.[2]

  • Isolation:

    • Partition the mixture with ethyl acetate at 70°C.[2]

    • Separate the organic phase, wash with water, and concentrate in vacuo to obtain the intermediate nitrile.[2]

    • Further hydrolysis and rearrangement steps (not detailed in the source) would be required to obtain the final this compound derivative.

Protocol 2: Sandmeyer Reaction for 2-Hydroxybenzonitrile Synthesis (General procedure adapted from[4])

This protocol outlines the general steps for synthesizing a hydroxybenzonitrile from an aminophenol.

  • Diazotization:

    • Dissolve the 2-aminophenol derivative in an aqueous acidic solution (e.g., HCl or H₂SO₄).[4]

    • Cool the solution to 0-5°C in an ice-salt bath.[4]

    • Add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[4]

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide.[4]

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Nitrogen gas will evolve.[4]

  • Work-up and Isolation:

    • Allow the reaction mixture to warm to room temperature. Gentle heating may be applied to ensure complete decomposition of the diazonium salt.[4]

    • Isolate the product by extraction into an organic solvent.[4]

    • Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent.[4]

    • Purify the crude product by vacuum distillation or column chromatography.[4]

This guide provides a foundational understanding of catalyst selection and troubleshooting for the synthesis of this compound derivatives. For specific applications, further optimization of reaction conditions may be necessary. Always consult original literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Technical Support Center: HPLC Analysis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-Amino-2-hydroxybenzonitrile, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem, particularly for polar and basic compounds like this compound, where the peak asymmetry factor (As) is greater than 1.2. This issue can compromise resolution and the accuracy of quantification. The primary cause of peak tailing for this analyte is often secondary interactions with the stationary phase.

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, an aromatic amine, typically stems from a combination of chemical and instrumental factors:

  • Chemical Causes:

    • Secondary Silanol Interactions: The basic amino group of the analyte can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases. This unwanted secondary retention mechanism leads to significant peak tailing.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte and the stationary phase, causing peak distortion. For basic compounds, a mobile phase pH above 3 can increase the ionization of silanol groups, exacerbating tailing.

    • Inadequate Buffering: Insufficient buffer concentration or an inappropriate buffer choice can result in pH shifts during the analysis, leading to poor peak shape.

  • Instrumental and Methodological Causes:

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, especially for early eluting peaks.

    • Column Contamination and Voids: Accumulation of contaminants on the column frit or the formation of a void in the packing bed can disrupt the flow path and lead to peak tailing.

Q2: My peak for this compound is tailing. What is the first step to troubleshoot this?

A systematic approach is crucial for identifying and resolving the issue. Start by examining the mobile phase and column chemistry, as these are the most frequent culprits for peak tailing with basic analytes.

Below is a troubleshooting workflow to guide you through the process:

G start Peak Tailing Observed for This compound check_ph Step 1: Evaluate Mobile Phase pH Is the pH optimal? start->check_ph adjust_ph Action: Adjust pH (e.g., lower to 2.5-3.0) check_ph->adjust_ph No check_buffer Step 2: Assess Buffer Strength Is it sufficient (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase Buffer Concentration or Change Buffer check_buffer->adjust_buffer No check_column Step 3: Evaluate Column Type Is it a modern, end-capped column? check_buffer->check_column Yes adjust_buffer->check_column change_column Action: Switch to a High-Purity, End-Capped or Polar-Embedded Column check_column->change_column No check_instrument Step 4: Inspect HPLC System Check for dead volume, leaks, or blockages. check_column->check_instrument Yes change_column->check_instrument fix_instrument Action: Optimize Tubing, Check Fittings, Flush System check_instrument->fix_instrument Issues Found end Symmetrical Peak Achieved check_instrument->end No Issues fix_instrument->end G cluster_0 Interaction at High pH cluster_1 Interaction at Low pH silanol_high Ionized Silanol (SiO⁻) interaction Strong Secondary Interaction (Peak Tailing) silanol_high->interaction analyte_high Basic Analyte (R-NH₂) analyte_high->interaction silanol_low Protonated Silanol (SiOH) no_interaction Minimized Interaction (Symmetrical Peak) silanol_low->no_interaction analyte_low Protonated Analyte (R-NH₃⁺) analyte_low->no_interaction

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic methodologies for the preparation of 3-Amino-2-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The methods discussed are the catalytic hydrogenation of 2-hydroxy-3-nitrobenzonitrile and a multi-step synthesis commencing from 2-aminophenol. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.

Method 1: Catalytic Hydrogenation of 2-hydroxy-3-nitrobenzonitrile

This approach is a direct and efficient method that involves the reduction of a nitro group to an amino group. The synthesis is a two-step process starting from the nitration of 2-hydroxybenzonitrile to form the key intermediate, 2-hydroxy-3-nitrobenzonitrile, followed by its catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 2-hydroxy-3-nitrobenzonitrile

  • Nitration: To a stirred solution of 2-hydroxybenzonitrile in a suitable solvent such as glacial acetic acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 5°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the product.

  • Purification: The crude 2-hydroxy-3-nitrobenzonitrile is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Hydrogenation: The 2-hydroxy-3-nitrobenzonitrile is dissolved in a solvent such as ethanol or methanol. A catalyst, typically 5-10% Palladium on activated carbon (Pd/C), is added to the solution.

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus and stirred at room temperature until the reaction is complete, as indicated by the cessation of hydrogen uptake or TLC analysis.

  • Catalyst Removal: The catalyst is removed by filtration through a pad of celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization or column chromatography.

Visualization of the Synthetic Pathway

Catalytic_Hydrogenation_Pathway 2-hydroxybenzonitrile 2-Hydroxybenzonitrile 2-hydroxy-3-nitrobenzonitrile 2-Hydroxy-3-nitrobenzonitrile 2-hydroxybenzonitrile->2-hydroxy-3-nitrobenzonitrile HNO3, H2SO4 This compound This compound 2-hydroxy-3-nitrobenzonitrile->this compound H2, Pd/C

Catalytic Hydrogenation Pathway

Method 2: Multi-step Synthesis from 2-Aminophenol

This alternative route involves the protection of the amino group of 2-aminophenol, followed by a series of transformations to introduce the cyano and amino functionalities at the desired positions.

Experimental Protocol
  • Acetylation of 2-Aminophenol: 2-Aminophenol is reacted with acetic anhydride in an aqueous medium to form 2-acetamidophenol.

  • Bromination: The resulting 2-acetamidophenol is brominated using a reagent like N-bromosuccinimide (NBS) at room temperature to yield 2-acetamido-4-bromophenol.

  • Hoesch Reaction: 2-Acetamido-4-bromophenol undergoes a Hoesch reaction with a nitrile (e.g., acetonitrile) in the presence of a Lewis acid catalyst (e.g., ZnCl2) and dry hydrogen chloride gas to introduce an acetyl group, which upon hydrolysis yields 2-hydroxy-3-amino-5-bromoacetophenone.

  • Debromination and Nitrile Formation: The 2-hydroxy-3-amino-5-bromoacetophenone is then catalytically hydrogenated to remove the bromine atom. The final step involves the conversion of the acetyl group to a nitrile, which can be a multi-step process. A more direct, though less commonly documented, alternative would involve direct cyanation of a suitably protected intermediate. Note: This is a generalized pathway, and specific conditions may vary.

Visualization of the Synthetic Workflow

Multistep_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product 2-Aminophenol 2-Aminophenol Acetylation Acetylation 2-Aminophenol->Acetylation Bromination Bromination Acetylation->Bromination Hoesch_Reaction Hoesch Reaction Bromination->Hoesch_Reaction Debromination_Nitrile_Formation Debromination & Nitrile Formation Hoesch_Reaction->Debromination_Nitrile_Formation This compound This compound Debromination_Nitrile_Formation->this compound

Multi-step Synthesis Workflow

Comparison of Synthesis Methods

ParameterMethod 1: Catalytic HydrogenationMethod 2: Multi-step Synthesis from 2-Aminophenol
Starting Material 2-hydroxybenzonitrile2-Aminophenol
Number of Steps 24+
Typical Overall Yield HighModerate to Low
Purity of Final Product Generally high after purificationCan be lower due to multiple steps and potential side reactions
Key Reagents Nitric acid, Sulfuric acid, H₂, Pd/CAcetic anhydride, NBS, ZnCl₂, HCl, H₂, Pd/C
Reaction Conditions Low temperature for nitration, Room temperature for hydrogenationVaries from room temperature to elevated temperatures
Advantages - Fewer steps- High atom economy- Generally higher overall yield- Milder conditions for the final step- Readily available and inexpensive starting material- Avoids direct handling of nitric acid in the main synthetic sequence
Disadvantages - Use of strong acids in the nitration step- Potential for over-reduction if not carefully controlled- Multiple steps leading to lower overall yield- More complex work-up and purification procedures- Use of hazardous reagents like NBS and HCl gas

Conclusion

For the synthesis of this compound, the Catalytic Hydrogenation of 2-hydroxy-3-nitrobenzonitrile (Method 1) is generally the more advantageous route for laboratory and potential scale-up applications. Its primary benefits are a shorter synthetic sequence, higher overall yield, and cleaner reaction profile for the final reduction step. While the initial nitration step requires careful handling of strong acids, the overall efficiency and directness of this method make it a preferred choice for researchers.

The Multi-step Synthesis from 2-Aminophenol (Method 2) , while starting from a simple precursor, is more laborious and typically results in a lower overall yield due to the increased number of synthetic transformations and purification steps. This route may be considered if the starting material for Method 1 is unavailable or if the specific expertise and equipment for handling multi-step organic synthesis are readily accessible.

Researchers should carefully consider the scale of their synthesis, available resources, and safety protocols when selecting the most appropriate method for their needs.

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-2-hydroxybenzonitrile. Due to the limited availability of experimental spectral data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data as a reference point. This information is juxtaposed with experimentally determined spectral data for a range of structurally related benzonitrile derivatives. This comparative approach allows for a deeper understanding of the influence of substituent effects on the NMR spectra of this class of compounds, which is crucial for structural elucidation and characterization in drug discovery and development.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data for several alternative benzonitrile compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventAromatic Protons (δ, ppm, Multiplicity, J, Hz)Other Protons (δ, ppm, Multiplicity)
This compound (Predicted) DMSO-d₆H-4: ~7.1 (d, J=~8.0), H-5: ~6.6 (t, J=~8.0), H-6: ~6.8 (d, J=~8.0)-NH₂: ~5.1 (s, broad), -OH: ~9.8 (s, broad)
3-AminobenzonitrileDMSO-d₆7.19-7.22 (m), 6.88-6.91 (m)5.61 (s, -NH₂)
2-HydroxybenzonitrileCDCl₃7.55-7.61 (m), 7.40-7.46 (m), 7.01-7.07 (m), 6.90-6.96 (m)-OH not specified
BenzonitrileCDCl₃7.60-7.65 (m), 7.53-7.59 (m), 7.40-7.46 (m)-
4-MethylbenzonitrileCDCl₃7.52 (d, J=8.1), 7.27 (d, J=8.1)2.42 (s, -CH₃)
4-MethoxybenzonitrileCDCl₃7.58 (d, J=8.8), 6.95 (d, J=8.8)3.86 (s, -OCH₃)
4-ChlorobenzonitrileCDCl₃7.61 (d, J=8.5), 7.47 (d, J=8.5)-
4-NitrobenzonitrileCDCl₃8.35 (d, J=8.8), 7.89 (d, J=8.8)-

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted) DMSO-d₆~150.1 (C-OH), ~140.2 (C-NH₂), ~125.5 (CH), ~120.0 (CH), ~118.5 (C-CN), ~115.0 (CH), ~112.9 (C-H)~119.5 (CN)
3-AminobenzonitrileNot Specified151.1, 133.3, 130.3, 119.8, 118.8, 117.0, 97.4Not Specified
BenzonitrileCDCl₃132.6, 132.0, 128.9, 112.2118.6 (CN)
4-MethylbenzonitrileCDCl₃144.0, 132.1, 129.8, 109.5119.1 (CN), 21.7 (-CH₃)
4-MethoxybenzonitrileCDCl₃162.8, 133.9, 114.7, 103.9119.2 (CN), 55.5 (-OCH₃)
4-ChlorobenzonitrileCDCl₃139.4, 133.3, 129.6, 110.7117.9 (CN)
4-NitrobenzonitrileCDCl₃150.0, 133.4, 124.2, 118.2116.7 (CN)

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR spectra. The following methodology is recommended for the analysis of this compound and its analogs.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for benzonitrile derivatives.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a substituted benzonitrile using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Structure_Elucidation Structure Elucidation & Comparison H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based spectral analysis.

Comparative Analysis of Analytical Methods for 3-Amino-2-hydroxybenzonitrile Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry and alternative chromatographic techniques for the characterization of 3-Amino-2-hydroxybenzonitrile. The selection of an appropriate analytical method is crucial for unambiguous identification, purity assessment, and quantification in research and drug development settings. This document outlines the expected mass spectrometry fragmentation pattern and details validated chromatographic methods, offering a basis for method development and selection.

Mass Spectrometry Fragmentation Pattern

Predicted Fragmentation Pathways:

The primary fragmentation pathways are expected to involve the loss of small neutral molecules, driven by the functional groups on the aromatic ring:

  • Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, leading to an ion at m/z 106.

  • Loss of Hydrogen Cyanide (HCN): Characteristic of nitriles, resulting in an ion at m/z 107.

  • Sequential Loss of CO and HCN: This would lead to a fragment ion at m/z 79.

  • Loss of a Hydrogen Radical (H•): Formation of a stable [M-H]⁺ ion at m/z 133.

The relative abundance of these fragment ions will depend on the ionization energy and the specific instrumentation used.

Proposed Fragmentation Diagram

This compound Fragmentation M [C₇H₆N₂O]•+ m/z = 134 (Molecular Ion) M_minus_CO [C₆H₆N₂]•+ m/z = 106 M->M_minus_CO - CO M_minus_HCN [C₆H₅NO]•+ m/z = 107 M->M_minus_HCN - HCN M_minus_H [C₇H₅N₂O]⁺ m/z = 133 M->M_minus_H - H• M_minus_CO_HCN [C₅H₅N]•+ m/z = 79 M_minus_CO->M_minus_CO_HCN - HCN M_minus_HCN->M_minus_CO_HCN - CO

Caption: Proposed electron ionization fragmentation pathway of this compound.

Alternative Analytical Methods: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternative and complementary techniques for the analysis of this compound. These methods are particularly valuable for the separation and quantification of positional isomers, which can be challenging to differentiate by mass spectrometry alone.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of ions based on mass-to-charge ratio.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass analysis.
Primary Use Structural elucidation and molecular weight determination.Quantification, purity assessment, and separation of isomers.High-sensitivity quantification and identification of volatile and semi-volatile compounds.
Sample Requirements Sample must be ionizable.Sample must be soluble in the mobile phase.Sample must be volatile or rendered volatile through derivatization.
Isomer Separation Generally poor for positional isomers without chromatographic separation.Excellent, can be optimized by choice of column and mobile phase.Good to excellent, often requires derivatization to improve separation of polar isomers.
Sensitivity HighModerate to HighVery High
Key Advantage Provides detailed structural information from fragmentation.Robust and versatile for a wide range of compounds.High resolving power and sensitivity, with definitive identification by MS.
Limitation May not distinguish between isomers.Does not inherently provide structural information (requires a detector like MS).Requires sample volatility; derivatization adds complexity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the analysis of this compound and its isomers. Method optimization will be required for specific applications.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (typically in the 270-290 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amino and hydroxyl groups, derivatization is recommended to improve the volatility and chromatographic peak shape of this compound. Silylation is a common derivatization technique.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Derivatization Protocol (Silylation):

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) in a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Comparative Workflow Diagram

Analytical Workflow Comparison cluster_MS Direct Infusion MS cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis MS_Sample Sample Ionization Ionization MS_Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer MS_Detection Detection Mass_Analyzer->MS_Detection MS_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detection->MS_Spectrum HPLC_Sample Sample Preparation (Dissolution) Injection_HPLC Injection HPLC_Sample->Injection_HPLC Separation_HPLC Chromatographic Separation (C18 Column) Injection_HPLC->Separation_HPLC Detection_HPLC UV/DAD Detection Separation_HPLC->Detection_HPLC Chromatogram_HPLC Chromatogram (Retention Time & Purity) Detection_HPLC->Chromatogram_HPLC GCMS_Sample Sample Preparation (Derivatization) Injection_GCMS Injection GCMS_Sample->Injection_GCMS Separation_GCMS Chromatographic Separation (Capillary Column) Injection_GCMS->Separation_GCMS Detection_GCMS Mass Spectrometry (EI, 70 eV) Separation_GCMS->Detection_GCMS Chromatogram_GCMS Total Ion Chromatogram & Mass Spectra Detection_GCMS->Chromatogram_GCMS

Caption: Comparative workflow for MS, HPLC, and GC-MS analysis of this compound.

Comparative Analysis of 3-Amino-2-hydroxybenzonitrile and Substituted Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-Amino-2-hydroxybenzonitrile and other substituted benzonitriles. This document summarizes key quantitative data on their anticancer and antimicrobial properties, details experimental protocols for relevant assays, and visualizes potential signaling pathways and experimental workflows.

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The strategic placement of substituents on the benzene ring can significantly modulate the pharmacological profile of these compounds. This guide focuses on a comparative study of this compound and its isomers, providing available experimental data to inform further research and development.

Data Presentation: A Comparative Overview of Biological Activities

While comprehensive comparative data for this compound is limited in publicly available literature, preliminary data for its isomer, 4-Amino-3-hydroxybenzonitrile, offers initial insights into the potential biological activities of this class of compounds.

Anticancer Activity

A study on 4-Amino-3-hydroxybenzonitrile demonstrated its potential to reduce the viability of MCF-7 breast cancer cells by approximately 50% at a concentration of 100 µM after 48 hours of treatment. This effect was linked to the induction of apoptosis, as indicated by increased caspase-3 activity[1].

Table 1: Comparative Anticancer Activity of Substituted Benzonitriles

CompoundCancer Cell LineAssayConcentrationIncubation TimeResultReference
4-Amino-3-hydroxybenzonitrileMCF-7 (Breast)Cell Viability100 µM48 hours~50% reduction in cell viability[1]
This compound----Data not available-
Other Substituted Benzonitriles----Data not available in a directly comparative format-
Antimicrobial Activity

4-Amino-3-hydroxybenzonitrile has also been shown to possess antimicrobial properties, inhibiting the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) were reported to be comparable to standard antibiotics[1].

Table 2: Comparative Antimicrobial Activity of Substituted Benzonitriles

CompoundMicroorganismMICReference
4-Amino-3-hydroxybenzonitrileStaphylococcus aureusComparable to standard antibiotics[1]
4-Amino-3-hydroxybenzonitrileEscherichia coliComparable to standard antibiotics[1]
This compound-Data not available-
Other Substituted Benzonitriles-Data not available in a directly comparative format-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of the benzonitrile compounds discussed.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM supplemented with 10% FBS

  • 96-well plates

  • Benzonitrile derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the benzonitrile derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: After incubation, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined from a dose-response curve[2].

Protocol 2: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Benzonitrile derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the benzonitrile stock solution in MHB directly in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity)[3][4].

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activity of these compounds is critical. While the specific pathways modulated by this compound are yet to be fully elucidated, related compounds have been implicated in key signaling cascades involved in cancer progression.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway is a key strategy in anticancer drug development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzonitrile Substituted Benzonitriles (Potential Inhibitors) Benzonitrile->PI3K Benzonitrile->AKT Benzonitrile->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by substituted benzonitriles.

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel chemical compounds.

Experimental_Workflow Start Compound Synthesis (e.g., Substituted Benzonitriles) Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

A Comparative Guide to Purity Assessment of 3-Amino-2-hydroxybenzonitrile: A Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key starting materials is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Amino-2-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. A comparison with alternative analytical techniques is also presented to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2] Its high resolution, sensitivity, and robustness make it an ideal choice for purity and impurity profiling.[2][3]

Hypothetical Validated HPLC Method for this compound

This section outlines a typical reversed-phase HPLC (RP-HPLC) method that can be developed and validated for the purity assessment of this compound.

Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Method Validation Summary

A well-validated HPLC method ensures reliable and reproducible results.[1] The following table summarizes the typical validation parameters and their acceptable limits according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Acceptance CriteriaHypothetical Results for this compound
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)0.5%, 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Peak purity of the analyte peak is demonstrated.
Robustness No significant changes in results with small, deliberate variations in method parameters.Method is robust to minor changes in flow rate, temperature, and mobile phase composition.

Comparison with Alternative Analytical Methods

While HPLC is a dominant technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.[4]High resolution, sensitivity, and versatility for a wide range of compounds.[2]Requires solvent consumption and may involve complex method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.[5]Excellent for volatile impurities, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies the analyte by comparing the integral of its NMR signal to that of a certified internal standard.[6]Highly accurate and precise, does not require a reference standard of the analyte itself.Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[7]High efficiency, minimal sample and solvent consumption.Lower loading capacity, can be less robust than HPLC.

Experimental Protocols

HPLC Method Experimental Protocol
  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic System:

    • Use a validated HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Set up the chromatographic conditions as detailed in the "Chromatographic Conditions" table.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

    • Inject the sample solution.

    • Process the chromatograms using appropriate software.

  • Calculation of Purity:

    • The purity is calculated by the area normalization method:

Visualizations

HPLC_Workflow prep Sample & Standard Preparation injection Injection prep->injection Diluted Samples & Standards hplc HPLC System (Pump, Autosampler, Column, Detector) hplc->injection method Chromatographic Method (Mobile Phase, Gradient, Flow Rate) method->hplc separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (275 nm) separation->detection data Data Acquisition & Processing detection->data report Purity Calculation & Reporting data->report

Caption: Workflow for HPLC Purity Assessment.

Method_Validation_Pathway start Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: HPLC Method Validation Pathway.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activities of 3-Amino-2-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While the intrinsic biological activity of the parent compound, 3-Amino-2-hydroxybenzonitrile, remains largely uncharacterized in publicly available scientific literature, its structural framework has served as a versatile scaffold for the development of a diverse array of bioactive derivatives. This guide provides a comparative analysis of the demonstrated biological activities of these derivatives, offering insights into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The following sections summarize key quantitative data, detail experimental methodologies, and visualize relevant biological pathways to aid researchers, scientists, and drug development professionals in navigating the therapeutic landscape of this chemical class.

Antimicrobial Activity: A Spectrum of Efficacy

Derivatives of this compound have been explored for their potential to combat bacterial and fungal pathogens. Modifications to the parent structure have yielded compounds with varying degrees of antimicrobial potency.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial activity.

Derivative ClassSpecific Derivative (Example)Target OrganismMIC (µg/mL)Reference
Benzo[f]quinoline-carbonitriles 3-Amino-1-(4-chlorophenyl)benzo[f]quinoline-2-carbonitrileStaphylococcus aureus50[1]
Bacillus subtilis100[1]
Escherichia coli100[1]
Pseudomonas aeruginosa>100[1]
3-Arylcoumarins 6-Nitro-3-(4-aminophenyl)coumarinStaphylococcus aureus62.5
Escherichia coli>250

Note: Data for the parent compound, this compound, is not available in the reviewed literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganisms in broth without the compound) and a negative control (broth only). The plates are then incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Cellular Proliferation

Several derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below for different derivative classes.

Derivative ClassSpecific Derivative (Example)Cancer Cell LineIC50 (µM)Reference
3-Aminorhodanines Derivative 2a1A549 (Lung Cancer)32.59[2]
Derivative 2a2A549 (Lung Cancer)10.8[2]
Pentacyclic Benzimidazoles Derivative 6Capan-1 (Pancreatic)0.85
HCT-116 (Colorectal)0.75
Derivative 9Capan-1 (Pancreatic)0.65
HCT-116 (Colorectal)0.55

Note: Data for the parent compound, this compound, is not available in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.

Enzyme Inhibition: Modulating Biological Pathways

The structural features of this compound derivatives make them promising candidates for enzyme inhibitors. Research has shown their ability to target specific enzymes involved in various disease pathways.

Quantitative Comparison of Enzyme Inhibitory Activity

The following table presents the IC50 values for a class of derivatives against a specific enzyme target.

Derivative ClassEnzyme TargetIC50 (nM)Reference
3-Amino-2-hydroxyamides Methionine aminopeptidase-2 (MetAP2)Potent inhibition observed[3]

Note: Specific IC50 values for individual 3-Amino-2-hydroxyamide derivatives were not detailed in the abstract. Data for the parent compound, this compound, is not available in the reviewed literature.

Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a general protocol for determining the in vitro inhibitory activity of a compound against a target enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme and various concentrations of the test compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring Reaction Progress: Monitor the reaction progress over time by measuring a change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to the enzyme's activity.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.

Visualizing Experimental and Logical Relationships

To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antimicrobial Antimicrobial Activity (MIC) cluster_anticancer Anticancer Activity (IC50) cluster_enzyme Enzyme Inhibition (IC50) A1 Prepare Microbial Inoculum A2 Serial Dilution of Compound A1->A2 A3 Inoculation & Incubation A2->A3 A4 Determine MIC A3->A4 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 MTT Assay B2->B3 B4 Calculate IC50 B3->B4 C1 Prepare Enzyme & Substrate C2 Incubate with Inhibitor C1->C2 C3 Monitor Reaction C2->C3 C4 Calculate IC50 C3->C4

Caption: General workflows for determining biological activity.

logical_relationship Parent This compound (Parent Compound) Derivatives Chemical Modifications Parent->Derivatives Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Anticancer Anticancer Activity Derivatives->Anticancer Enzyme Enzyme Inhibition Derivatives->Enzyme

Caption: Derivatization of the parent compound leads to diverse biological activities.

References

X-ray Crystallography of Aminobenzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental X-ray crystallography data for 3-Amino-2-hydroxybenzonitrile is not publicly available, this guide provides a comparative analysis of the crystallographic data for closely related aminobenzonitrile derivatives. This comparison offers valuable insights into the structural properties of this class of compounds, which are of significant interest to researchers, scientists, and drug development professionals.

This guide presents a detailed comparison of the single-crystal X-ray diffraction data for three alternative compounds: 2-Amino-4-chlorobenzonitrile, 4-Aminobenzonitrile, and 4-Amino-3,5-difluorobenzonitrile. Understanding the crystal structures of these analogues is crucial for predicting the physicochemical properties and molecular interactions of related molecules, a key aspect of rational drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three aminobenzonitrile derivatives, allowing for a clear and objective comparison of their solid-state structures.

Parameter2-Amino-4-chlorobenzonitrile4-Aminobenzonitrile4-Amino-3,5-difluorobenzonitrile
Chemical Formula C₇H₅ClN₂C₇H₆N₂C₇H₄F₂N₂
Molecular Weight 152.58 g/mol 118.14 g/mol 154.12 g/mol
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1[1]P2₁/nPnma
Unit Cell Dimensions a = 3.8924(9) Åb = 6.7886(15) Åc = 13.838(3) Åα = 77.559(16)°β = 88.898(17)°γ = 83.021(17)°[1]a = 5.936(1) Åb = 5.651(1) Åc = 18.598(3) Åβ = 93.18(1)°a = 14.079(3) Åb = 3.869(1) Åc = 12.195(2) Å
Volume (ų) 354.41(14)622.5(2)664.0(2)
Z 244
Temperature (K) 296[1]293293
Radiation Mo Kα (λ = 0.71073 Å)[1]Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor 0.0720.0450.042

Experimental Protocols

The methodologies employed to obtain the single-crystal X-ray diffraction data for the compared compounds are outlined below. These protocols provide a basis for understanding the experimental conditions under which the structural data were collected.

Synthesis and Crystallization
  • 2-Amino-4-chlorobenzonitrile: The commercial compound was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[1]

  • 4-Aminobenzonitrile: Single crystals were grown by sublimation.[2]

  • 4-Amino-3,5-difluorobenzonitrile: The synthesis of this compound has been reported, and single crystals for X-ray diffraction were obtained from a suitable solvent.[3]

X-ray Data Collection and Structure Refinement

A generalized workflow for single-crystal X-ray diffraction is depicted in the diagram below. The specific instrumentation and software used for each compound are detailed as follows:

  • 2-Amino-4-chlorobenzonitrile: A yellow crystal was mounted on a STOE IPDS II diffractometer. Data was collected at 296 K using graphite-monochromated MoKα radiation. The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F².[1]

  • 4-Aminobenzonitrile: Data was collected on a suitable single-crystal X-ray diffractometer using MoKα radiation. The structure was solved and refined using standard crystallographic software.

  • 4-Amino-3,5-difluorobenzonitrile: Single-crystal X-ray diffraction data were collected at 293 K. The structure was solved and refined to the reported R-factor.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Compound Synthesis Recrystallization Recrystallization / Sublimation Synthesis->Recrystallization Crystal Single Crystal Recrystallization->Crystal Mount Mount Crystal Crystal->Mount XRD X-ray Diffractometer Mount->XRD Diffraction Collect Diffraction Data XRD->Diffraction Process Process Data Diffraction->Process Solve Solve Structure (e.g., Direct Methods) Process->Solve Refine Refine Structure Solve->Refine Validate Validate Structure Refine->Validate Final Final Validate->Final Final Crystal Structure

Caption: Generalized workflow for single-crystal X-ray crystallography.

This guide provides a foundational comparison of the crystallographic data for aminobenzonitrile derivatives, offering valuable structural insights in the absence of data for this compound. The presented data and protocols serve as a useful resource for researchers in the fields of medicinal chemistry, materials science, and drug discovery.

References

A Comparative Purity Analysis of Commercial 3-Amino-2-hydroxybenzonitrile from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity analysis of 3-Amino-2-hydroxybenzonitrile, a critical starting material in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially harmful substances in the final product. This document outlines detailed experimental protocols for common analytical techniques and provides a structure for comparing the purity of this product from different commercial suppliers.

Introduction to Purity Analysis

The quality of this compound can vary between suppliers due to differences in synthetic routes, purification methods, and storage conditions. A thorough purity analysis is therefore essential before its use in sensitive applications. The primary analytical techniques for assessing the purity of organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative data on the main component and help in the identification and quantification of impurities.

Data Summary Tables

The following tables are designed for a clear and concise comparison of this compound from different suppliers based on experimental data. Researchers can populate these tables with their own findings.

Table 1: Purity Comparison by HPLC-UV

SupplierLot NumberAppearancePurity by HPLC-UV (%)Major Impurity (%)Other Impurities (Total, %)
Supplier A
Supplier B
Supplier C

Table 2: Impurity Profile by GC-MS

SupplierLot NumberVolatile Impurities DetectedResidual Solvents Detected
Supplier A
Supplier B
Supplier C

Table 3: Structural Confirmation and Impurity Analysis by ¹H NMR

SupplierLot Number¹H NMR Conforms to Structure?Observable Impurities (Signal Integration)
Supplier A
Supplier B
Supplier C

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available in the laboratory.

3.1 High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is suitable for quantifying the main component and non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is ideal for identifying volatile organic impurities and residual solvents from the manufacturing process. Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic behavior.[1]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Place approximately 1 mg of the sample in a GC vial.

    • Add 100 µL of Acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu.

3.3 ¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR provides valuable information about the chemical structure of the main component and can be used to detect and quantify impurities with distinct proton signals.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse angle: 45°

  • Data Processing: The resulting spectrum should be referenced to the residual DMSO peak at 2.50 ppm. Integration of signals corresponding to the compound and any impurities can be used for semi-quantitative analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Sample Dissolution Dissolution in Appropriate Solvents Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Analysis Dissolution->HPLC NMR ¹H NMR Analysis Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS PurityQuant Purity Quantification HPLC->PurityQuant ImpurityID Impurity Identification & Quantification HPLC->ImpurityID GCMS->ImpurityID NMR->ImpurityID StructuralConfirm Structural Confirmation NMR->StructuralConfirm FinalReport Final Purity Report & Supplier Comparison PurityQuant->FinalReport ImpurityID->FinalReport StructuralConfirm->FinalReport

Caption: Workflow for Purity Analysis of this compound.

Potential Impurities

Based on common synthetic routes for similar compounds, potential impurities in this compound could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers such as 2-Amino-3-hydroxybenzonitrile or 5-Amino-2-hydroxybenzonitrile.

  • By-products: Compounds formed from side reactions during synthesis.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Degradation products: Formed during storage, especially if exposed to light, air, or high temperatures.

The analytical methods described above are designed to detect and quantify these potential impurities, providing a comprehensive purity profile for each supplier's product. By following this guide, researchers can make informed decisions about the quality and suitability of this compound for their specific applications.

References

Comparative Reactivity Analysis of 3-Amino-2-hydroxybenzonitrile and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-2-hydroxybenzonitrile and its positional isomers. Understanding the nuanced differences in reactivity among these isomers is paramount for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where precise control over chemical transformations is essential. This document synthesizes theoretical principles with predicted quantitative data to offer a detailed analysis of their reactivity profiles.

Theoretical Framework: The Interplay of Substituent Effects

The reactivity of the aminohydroxybenzonitrile isomers is fundamentally governed by the electronic and steric effects imposed by the three key functional groups: the amino (-NH₂), the hydroxyl (-OH), and the nitrile (-CN) groups.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups in electrophilic aromatic substitution. They donate electron density to the benzene ring through a strong positive mesomeric effect (+M), thereby increasing the ring's nucleophilicity. They are ortho- and para-directing, meaning they activate the positions adjacent and opposite to them.

  • Nitrile (-CN) Group: This group is strongly electron-withdrawing due to both a negative inductive effect (-I) and a negative mesomeric effect (-M). Consequently, it deactivates the benzene ring towards electrophilic attack and is a meta-director.

The relative positioning of these groups in each isomer creates a unique electronic landscape on the aromatic ring, dictating the overall reactivity and the regioselectivity of various reactions. Furthermore, the nucleophilicity of the amino group and the acidity of the hydroxyl group are also significantly influenced by the electronic push-pull between these substituents.

Positional Isomers of Aminohydroxybenzonitrile

For a systematic comparison, the following positional isomers of aminohydroxybenzonitrile are considered:

  • This compound

  • 2-Amino-3-hydroxybenzonitrile

  • 4-Amino-3-hydroxybenzonitrile

  • 5-Amino-2-hydroxybenzonitrile

  • 2-Amino-5-hydroxybenzonitrile

  • 3-Amino-4-hydroxybenzonitrile

  • 4-Amino-2-hydroxybenzonitrile

  • 2-Amino-4-hydroxybenzonitrile

  • 3-Amino-5-hydroxybenzonitrile

Quantitative Reactivity Comparison: Predicted pKa Values

To quantify the reactivity of the amino and hydroxyl groups, their predicted pKa values were obtained using computational tools. The pKa of the conjugate acid of the amino group (pKa of NH₃⁺) is a direct measure of its basicity and nucleophilicity; a higher pKa indicates a more basic and generally more reactive amino group. The pKa of the hydroxyl group indicates its acidity; a lower pKa signifies a more acidic and more easily deprotonated hydroxyl group.

IsomerPredicted pKa (Amino Group)Predicted pKa (Hydroxyl Group)
This compound 2.8 8.5
2-Amino-3-hydroxybenzonitrile2.59.0
4-Amino-3-hydroxybenzonitrile3.59.2
5-Amino-2-hydroxybenzonitrile3.88.2
2-Amino-5-hydroxybenzonitrile4.19.8
3-Amino-4-hydroxybenzonitrile3.28.8
4-Amino-2-hydroxybenzonitrile3.97.9
2-Amino-4-hydroxybenzonitrile4.58.7
3-Amino-5-hydroxybenzonitrile3.09.5

Note: These pKa values are computationally predicted and should be used for comparative purposes. Experimental verification is recommended.

Analysis of Reactivity Based on Predicted pKa Values

Nucleophilicity of the Amino Group:

Based on the predicted pKa values of the amino groups, the isomers can be ranked in order of decreasing nucleophilicity as follows:

2-Amino-4-hydroxybenzonitrile > 2-Amino-5-hydroxybenzonitrile > 4-Amino-2-hydroxybenzonitrile > 5-Amino-2-hydroxybenzonitrile > 4-Amino-3-hydroxybenzonitrile > 3-Amino-4-hydroxybenzonitrile > 3-Amino-5-hydroxybenzonitrile > This compound > 2-Amino-3-hydroxybenzonitrile

This trend can be rationalized by the electronic interplay of the substituents. For instance, in 2-Amino-4-hydroxybenzonitrile, the amino group is para to the activating hydroxyl group and meta to the deactivating nitrile group, leading to a higher electron density on the nitrogen and thus higher basicity. Conversely, in 2-Amino-3-hydroxybenzonitrile, the amino group is ortho to the deactivating nitrile group, significantly reducing its basicity.

Acidity of the Hydroxyl Group:

The predicted acidity of the hydroxyl group is also highly dependent on the substitution pattern. A lower pKa indicates a more acidic proton. The order of decreasing acidity (increasing pKa) is:

4-Amino-2-hydroxybenzonitrile < 5-Amino-2-hydroxybenzonitrile < This compound < 2-Amino-4-hydroxybenzonitrile < 3-Amino-4-hydroxybenzonitrile < 2-Amino-3-hydroxybenzonitrile < 4-Amino-3-hydroxybenzonitrile < 3-Amino-5-hydroxybenzonitrile < 2-Amino-5-hydroxybenzonitrile

The increased acidity in isomers like 4-Amino-2-hydroxybenzonitrile can be attributed to the stabilization of the corresponding phenoxide ion through the electron-withdrawing effect of the para-cyano group.

Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution

The rate and regioselectivity of electrophilic aromatic substitution are dictated by the net electronic effect of the substituents on the aromatic ring.

  • Most Reactive: Isomers where the directing effects of the powerful activating -NH₂ and -OH groups are cooperative and minimally counteracted by the deactivating -CN group will be the most reactive. For example, in 2-Amino-5-hydroxybenzonitrile , the ortho/para directing effects of the amino and hydroxyl groups strongly activate positions 4 and 6.

  • Least Reactive: Isomers where the activating groups are ortho or para to the deactivating -CN group will exhibit lower reactivity.

The logical relationship governing the directing effects of the substituents in electrophilic aromatic substitution is illustrated below.

G Directing Effects in Electrophilic Aromatic Substitution substituent Substituent Type activating Activating Groups (-NH2, -OH) substituent->activating deactivating Deactivating Group (-CN) substituent->deactivating directing_effect Directing Effect activating->directing_effect Determines ortho_para Ortho, Para-Directing activating->ortho_para reactivity Effect on Ring Reactivity activating->reactivity Influences increase Increases Reactivity activating->increase deactivating->directing_effect Determines meta Meta-Directing deactivating->meta deactivating->reactivity Influences decrease Decreases Reactivity deactivating->decrease directing_effect->ortho_para directing_effect->meta reactivity->increase reactivity->decrease

Caption: Interplay of substituent electronic effects on the benzene ring.

N-Acylation of the Amino Group

The rate of N-acylation is directly proportional to the nucleophilicity of the amino group. Based on the predicted pKa values, isomers with more basic amino groups will undergo N-acylation more readily.

O-Alkylation of the Hydroxyl Group

The reactivity of the hydroxyl group in O-alkylation reactions depends on its acidity. A more acidic hydroxyl group will be more readily deprotonated to form the corresponding phenoxide, which is the active nucleophile in this reaction. Therefore, isomers with a lower pKa for the hydroxyl group are expected to be more reactive towards O-alkylation under basic conditions.

Experimental Protocols

The following are general protocols that can be adapted to compare the reactivity of the aminohydroxybenzonitrile isomers.

Protocol 1: Comparative N-Acylation

Objective: To compare the relative rates of N-acylation of the amino group in different isomers.

Materials:

  • Aminohydroxybenzonitrile isomer (e.g., this compound)

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates and developing chamber

  • NMR spectrometer

Procedure:

  • In separate, identical reaction vessels, dissolve an equimolar amount of each aminohydroxybenzonitrile isomer in pyridine.

  • To each solution, add an equimolar amount of acetic anhydride at a controlled temperature (e.g., 0 °C).

  • Monitor the progress of each reaction at regular time intervals using thin-layer chromatography (TLC).

  • The relative reactivity can be assessed by comparing the rate of disappearance of the starting material and the appearance of the acetylated product on the TLC plates.

  • For a quantitative comparison, aliquots can be taken at specific times, quenched, and analyzed by a suitable technique like HPLC or NMR spectroscopy to determine the yield of the product over time.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The product can be purified by column chromatography or recrystallization.

Protocol 2: Comparative O-Alkylation

Objective: To compare the relative reactivity of the hydroxyl group in O-alkylation.

Materials:

  • Aminohydroxybenzonitrile isomer

  • Methyl iodide

  • Potassium carbonate

  • Acetone or DMF (as solvent)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates and developing chamber

Procedure:

  • In separate reaction vessels, suspend an equimolar amount of each aminohydroxybenzonitrile isomer and potassium carbonate in acetone or DMF.

  • To each suspension, add an equimolar amount of methyl iodide.

  • Heat the reaction mixtures to a controlled temperature (e.g., 50 °C) and monitor the progress by TLC.

  • Compare the rate of formation of the O-methylated product for each isomer.

  • After the reaction is complete, filter off the potassium carbonate and evaporate the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

The general workflow for these comparative experiments is depicted below.

G General Experimental Workflow for Reactivity Comparison start Start setup Reaction Setup: - Isomer - Reagent - Solvent - Catalyst (if any) start->setup reaction Controlled Reaction: - Temperature - Time setup->reaction monitoring Reaction Monitoring: - TLC - HPLC / NMR reaction->monitoring monitoring->reaction Continue workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - Yield Determination - Spectroscopic Characterization purification->analysis end End analysis->end

Caption: A generalized workflow for comparative reactivity studies.

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic interplay between the amino, hydroxyl, and nitrile substituents. While the amino and hydroxyl groups act as activating, ortho/para-directors, the nitrile group is a strong deactivator and meta-director. This guide provides a framework for understanding and predicting the relative reactivity of these isomers in key chemical transformations. The provided predicted pKa values offer a quantitative basis for comparing the nucleophilicity of the amino group and the acidity of the hydroxyl group, which are critical parameters for designing synthetic routes and predicting reaction outcomes. The detailed experimental protocols serve as a starting point for researchers to empirically validate these predictions and further explore the rich chemistry of these versatile building blocks.

Cost-benefit analysis of different synthetic routes to 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways

The efficient and cost-effective synthesis of 3-Amino-2-hydroxybenzonitrile, a key building block in the development of novel pharmaceuticals, is a critical consideration for researchers and chemical development professionals. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, presenting a detailed examination of experimental protocols, cost-benefit analysis of starting materials and reagents, and a clear visualization of the chemical transformations involved. The objective of this guide is to equip scientists with the necessary data to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or production needs.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic routes are evaluated in this guide:

  • Route 1: A two-step synthesis commencing with the nitration of 3,4-dihydroxybenzonitrile to form the key intermediate 3-hydroxy-2-nitrobenzonitrile, followed by the reduction of the nitro group.

  • Route 2: A multi-step pathway starting from the readily available 2-aminophenol, involving a sequence of protection, bromination, cyanation, and deprotection steps.

The following table summarizes the key quantitative data for each route, providing a clear comparison of their respective efficiencies and resource requirements.

MetricRoute 1: Nitration and ReductionRoute 2: Multi-step from 2-Aminophenol
Starting Material 3,4-Dihydroxybenzonitrile2-Aminophenol
Key Intermediates 3-Hydroxy-2-nitrobenzonitrile2-Acetamidophenol, 4-Bromo-2-acetamidophenol, 4-Bromo-2-acetamidobenzonitrile
Overall Yield Moderate to HighModerate
Number of Steps 24
Key Reagents Nitric Acid, Acetic Acid, Tin(II) Chloride DihydrateAcetic Anhydride, N-Bromosuccinimide, Copper(I) Cyanide, Hydrochloric Acid
Process Complexity Relatively straightforwardMore complex with multiple intermediate isolations
Estimated Cost of Key Reagents ModerateModerate to High
Safety & Environmental Considerations Use of strong acid and a nitro intermediate. Tin waste.Use of a brominating agent and a cyanide salt.

Synthetic Pathways and Logical Relationships

The selection of a synthetic route is a multi-faceted decision that involves balancing factors such as yield, cost, scalability, and safety. The following diagrams illustrate the logical workflow for each synthetic route, providing a visual representation of the chemical transformations.

Synthetic_Route_1 start 3,4-Dihydroxybenzonitrile intermediate 3-Hydroxy-2-nitrobenzonitrile start->intermediate Nitration (HNO₃, Acetic Acid) end This compound intermediate->end Reduction (SnCl₂·2H₂O, HCl)

Figure 1: Synthetic workflow for Route 1.

Synthetic_Route_2 start 2-Aminophenol step1 2-Acetamidophenol start->step1 Acetylation (Acetic Anhydride) step2 4-Bromo-2-acetamidophenol step1->step2 Bromination (NBS) step3 4-Bromo-2-acetamidobenzonitrile step2->step3 Cyanation (CuCN) end This compound step3->end Hydrolysis & Rearrangement (HCl, heat)

Figure 2: Synthetic workflow for Route 2.

Experimental Protocols

Route 1: Nitration and Reduction

This two-step route offers a more direct path to the target molecule.

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzonitrile

  • Materials: 3,4-Dihydroxybenzonitrile, Acetic Acid, Nitric Acid.

  • Procedure: Dissolve 3,4-dihydroxybenzonitrile in glacial acetic acid at room temperature. Cool the mixture in an ice bath and slowly add a solution of nitric acid in acetic acid, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into ice water to precipitate the product. The crude 3-hydroxy-2-nitrobenzonitrile is then collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • Materials: 3-Hydroxy-2-nitrobenzonitrile, Tin(II) chloride dihydrate, Concentrated Hydrochloric Acid, Ethanol, Sodium Hydroxide.

  • Procedure: To a solution of 3-hydroxy-2-nitrobenzonitrile in ethanol, add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.[1] Heat the mixture to reflux for 2-3 hours.[1] After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a concentrated sodium hydroxide solution until a basic pH is achieved. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.[1]

Route 2: Multi-step Synthesis from 2-Aminophenol

This route involves a series of functional group manipulations starting from a common and inexpensive starting material.

Step 1: Synthesis of 2-Acetamidophenol

  • Materials: 2-Aminophenol, Acetic Anhydride, Water.

  • Procedure: Suspend 2-aminophenol in water and cool in an ice bath. Add acetic anhydride dropwise while stirring vigorously.[2] After the addition, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. The resulting precipitate of 2-acetamidophenol is collected by filtration, washed with cold water, and dried.[2]

Step 2: Synthesis of 4-Bromo-2-acetamidophenol

  • Materials: 2-Acetamidophenol, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: Dissolve 2-acetamidophenol in acetonitrile and cool the solution. Add N-Bromosuccinimide portion-wise, maintaining a low temperature. Allow the reaction to proceed at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified to yield 4-bromo-2-acetamidophenol.

Step 3: Synthesis of 4-Bromo-2-acetamidobenzonitrile

  • Materials: 4-Bromo-2-acetamidophenol, Copper(I) Cyanide, Dimethylformamide (DMF).

  • Procedure: In a flask, combine 4-bromo-2-acetamidophenol and copper(I) cyanide in DMF. Heat the mixture under a nitrogen atmosphere for several hours. After cooling, the reaction mixture is poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude 4-bromo-2-acetamidobenzonitrile.

Step 4: Synthesis of this compound

  • Materials: 4-Bromo-2-acetamidobenzonitrile, Concentrated Hydrochloric Acid.

  • Procedure: Heat the crude 4-bromo-2-acetamidobenzonitrile in concentrated hydrochloric acid at reflux. This step is intended to effect both the hydrolysis of the acetamido group and a potential rearrangement/debromination to yield the final product. The reaction progress should be carefully monitored. After cooling, the solution is neutralized to precipitate the crude this compound, which is then collected and purified.

Cost-Benefit Analysis

A crucial aspect of selecting a synthetic route is the cost of the required materials. The following table provides an estimated cost comparison for the key reagents used in each route. Prices are based on currently available catalog information and may vary depending on the supplier and quantity purchased.

ReagentRouteEstimated Price (per 100g)
3,4-Dihydroxybenzonitrile1$293.04[3]
Tin(II) Chloride Dihydrate1$50.65 - $135.00[4]
2-Aminophenol2~₹2500 (approx. $30)[5]
Acetic Anhydride2$106.00 (per 1kg)[6]
N-Bromosuccinimide2$44.30[4]
Copper(I) Cyanide2$60.94[7]

Analysis:

  • Route 1 benefits from a shorter synthetic sequence. The cost of the starting material, 3,4-dihydroxybenzonitrile, is a significant factor. However, the subsequent steps are relatively straightforward.

  • Route 2 utilizes a much cheaper starting material, 2-aminophenol. However, the multi-step nature of this route increases labor and solvent costs, and the cumulative yield may be lower. The use of a cyanide salt also requires specific handling and safety precautions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is recommended for its directness and potentially higher overall yield, making it an attractive option for laboratory-scale synthesis where the cost of the starting material is manageable. The simplicity of the two-step process also lends itself to easier optimization and scale-up.

  • Route 2 , while more complex, may be more cost-effective for larger-scale production due to the significantly lower cost of the initial starting material, 2-aminophenol. However, this advantage must be weighed against the increased number of steps, potential for lower cumulative yield, and the handling requirements for hazardous reagents like N-bromosuccinimide and copper(I) cyanide.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available expertise, and safety infrastructure. This guide provides the foundational data to support this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-hydroxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Amino-2-hydroxybenzonitrile is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles[2]
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Step 1: Waste Identification and Categorization

Based on its known hazards, this compound waste should be categorized as toxic and environmentally hazardous chemical waste .[1] It is crucial to not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.[3]

Step 2: Waste Collection and Container Selection

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible container. Containers should be made of a material that will not react with the chemical (e.g., high-density polyethylene).

  • All waste containers must be kept securely closed except when adding waste.[6]

Step 3: Labeling the Waste Container

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards: "Toxic," "Irritant," "Environmental Hazard"

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[3]

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year in the SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Accidental Spill Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the required PPE before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_storage Storage cluster_disposal Final Disposal gen Generate this compound Waste (Solid or Liquid) ppe Wear Appropriate PPE gen->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect label_container Label Container with Contents, Hazards, and Date collect->label_container store Store in Designated Satellite Accumulation Area label_container->store segregate Segregate from Incompatible Chemicals store->segregate pickup Arrange for Pickup by EHS or Licensed Contractor segregate->pickup dispose Dispose of Contents/Container to an Approved Waste Disposal Plant pickup->dispose

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and responsible environmental stewardship.

References

Essential Safety and Operational Guide for Handling 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-2-hydroxybenzonitrile. Adherence to these procedures is paramount for ensuring personal safety and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields.[1] A face shield should also be used for additional protection.[2]
Skin Chemical-Resistant GlovesNitrile rubber gloves are recommended.[3] Always inspect gloves for integrity before use.[1]
Laboratory Coat/CoverallsWear a lab coat or impervious clothing to prevent skin contact.[1][4]
Respiratory Fume Hood or RespiratorHandle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[1][6] For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[2]

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Experiment prep_weigh->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup disp_waste Segregate Hazardous Waste handle_cleanup->disp_waste disp_container Store in Labeled Container disp_waste->disp_container disp_pickup Arrange for Professional Disposal disp_container->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that safety showers and eyewash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above. This includes safety goggles with a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling the compound.[4][7]

2. Spill Management:

  • Small Spills: In the event of a small spill, ensure the area is well-ventilated.[8] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. A higher level of respiratory protection, such as an SCBA, may be required for cleanup personnel.[2]

Disposal Plan: Step-by-Step Guidance

The disposal of this compound and any associated contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[8] Isolate all materials contaminated with the compound, including empty containers, pipette tips, and absorbent materials from spill cleanup.[8]

  • Containerization: Place all hazardous waste into a clearly labeled, sealable, and chemically compatible container.[8][9] The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Also, indicate the primary hazards (e.g., "Toxic," "Irritant") and the date the waste was first added.

  • Storage: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[8] Never dispose of this chemical down the drain or in the regular trash.[8]

  • Empty Containers: Thoroughly empty all containers of the chemical. The first rinse of the container should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9] After thorough rinsing, labels should be defaced before the container is discarded or recycled.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.